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Imidafenacin metabolite M10 Documentation Hub

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  • Product: Imidafenacin metabolite M10
  • CAS: 503598-33-2

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of Imidafenacin and Its Major Metabolites

Executive Summary & Pharmacological Context Imidafenacin (KRP-197/ONO-8025) is a potent, bladder-selective antimuscarinic agent used for the treatment of overactive bladder (OAB).[1] It exhibits high affinity for M3 and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Imidafenacin (KRP-197/ONO-8025) is a potent, bladder-selective antimuscarinic agent used for the treatment of overactive bladder (OAB).[1] It exhibits high affinity for M3 and M1 muscarinic receptor subtypes.[1] From a drug development perspective, understanding the metabolic fate of Imidafenacin is critical due to the potential for drug-drug interactions (DDIs) and the safety profile of its circulating metabolites.

This guide details the technical workflow for elucidating the structures of Imidafenacin’s metabolites, specifically focusing on the primary biotransformation products: M-9 (N-glucuronide) , M-2 (oxidized imidazole) , and M-4 (ring-cleavage product) .

The Metabolic Core

Imidafenacin undergoes extensive metabolism in humans, primarily mediated by:

  • CYP3A4: Responsible for oxidative metabolism (hydroxylation and ring cleavage).[1]

  • UGT1A4: Responsible for direct N-glucuronidation.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic pathways of Imidafenacin, highlighting the enzymatic catalysts and the structural transformations involved.

Imidafenacin_Metabolism Parent Imidafenacin (Parent) m/z 320 M9 M-9 (N-Glucuronide) m/z 496 Parent->M9 N-Glucuronidation (UGT1A4) M2 M-2 (Oxidized Methyl-Imidazole) m/z 336 Parent->M2 Oxidation (CYP3A4) M4 M-4 (Ring Cleavage Product) (Major in 12h Plasma) Parent->M4 Oxidative Ring Cleavage (CYP3A4) Dihydrodiol 4,5-Dihydrodiol Isomers (Urine/Feces) M2->Dihydrodiol Further Oxidation

Figure 1: Primary metabolic pathways of Imidafenacin.[1] Green arrows indicate conjugation; red arrows indicate Phase I oxidation.[1]

Analytical Strategy: The "Anchor & Shift" Approach

In structure elucidation, particularly for diaryl-alkyl compounds like Imidafenacin, we utilize an "Anchor & Shift" strategy. The diphenylbutanamide moiety acts as a stable "anchor," while the methylimidazole moiety is the "variable" region where metabolic changes occur.

Mass Spectrometry Logic (LC-MS/MS)[1]
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode is preferred due to the basic nitrogen in the imidazole ring.[1]

  • Diagnostic Fragmentation:

    • Anchor Fragment: The diphenylmethyl cation (m/z 167 ) is a characteristic fragment of the diphenylbutanamide backbone.[1] If this ion persists in a metabolite's MS2 spectrum, the metabolic change is likely located on the imidazole ring or the alkyl linker, not the phenyl rings.

    • Parent Ion Shift:

      • +176 Da: Indicates Glucuronidation (M-9).[1]

      • +16 Da: Indicates Hydroxylation (M-2).[1]

      • Ring Cleavage: Often results in complex mass shifts or loss of characteristic imidazole fragments.[1]

Data Summary Table

The following table summarizes the key mass spectral characteristics for identification.

MetaboliteTransformationPrecursor Ion [M+H]+Key Diagnostic FeaturesPrimary Matrix
Imidafenacin Parent320 Product ions at m/z 238, 167 (diphenyl anchor)Plasma/Urine
M-9 N-Glucuronidation496 Neutral loss of 176 Da (glucuronic acid) to yield m/z 320Plasma (Major)
M-2 Oxidation (Methyl)336 Shift of +16 Da; Retention time shift (earlier elution)Urine/Plasma
M-4 Ring CleavageVar. Loss of imidazole aromaticity; distinct fragmentation patternPlasma (Late)

Detailed Structure Elucidation Protocols

Protocol A: In Vitro Microsomal Incubation

To generate metabolites for initial identification without the complexity of in vivo matrices (urine/feces), use this controlled incubation protocol.[1]

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP3A4/UGT1A4.[1][2]

  • NADPH Regenerating System (for CYPs).[1]

  • UDPGA (Cofactor for UGTs).[1]

  • Alamethicin (pore-forming agent to access luminal UGTs).[1]

Step-by-Step Workflow:

  • Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Activation:

    • For UGTs: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 min.

  • Substrate Addition: Add Imidafenacin (final conc. 10 µM).

  • Initiation:

    • Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) and UDPGA (5 mM).

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (1:1 v/v).

  • Extraction: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.[1]

Protocol B: LC-MS/MS Configuration

Instrument: Triple Quadrupole (QqQ) or Q-TOF for high-resolution accurate mass.[1]

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar metabolites like M-2/M-4).[1]

    • 1-10 min: 5% -> 95% B (Linear gradient).[1]

    • 10-12 min: 95% B (Wash).[1]

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.[1]

    • Cone Voltage: 30 V (Optimize for parent survival).

    • Source Temp: 150°C.

    • Desolvation Temp: 400°C.[1]

Metabolite Characterization Logic

M-9: The N-Glucuronide[2][3]
  • Observation: A peak eluting significantly earlier than the parent (due to polarity of the sugar moiety) with m/z 496.[1]

  • Confirmation:

    • MS2 Experiment: Fragmentation of m/z 496 yields a dominant product ion at m/z 320 (Parent).[1] This "neutral loss" of 176 Da is the gold standard for glucuronide identification.[1]

    • Enzymatic Hydrolysis: Treatment of the sample with

      
      -glucuronidase should eliminate the m/z 496 peak and increase the m/z 320 peak, confirming the O- or N-linkage. Since Imidafenacin lacks an -OH group but has an imidazole nitrogen, it is an N-glucuronide .[1]
      
M-2: The Oxidized Metabolite[3]
  • Observation: Peak with m/z 336 (+16 Da).[1]

  • Localization:

    • If the fragment m/z 167 (diphenyl) is preserved, the oxidation is on the imidazole or the butyl chain.

    • Given the metabolic preference of CYP3A4 for methyl groups on aromatic rings, the 2-methyl group is the most labile site, forming a 2-hydroxymethyl derivative.

  • Differentiation: It must be distinguished from N-oxide formation.[1] N-oxides often show a characteristic loss of 16 Da (oxygen) in MS2, whereas hydroxymethyl groups typically lose H2O (-18 Da) or CH2O (-30 Da).[1]

M-4: The Ring-Cleavage Product[3]
  • Mechanism: Oxidative cleavage of the imidazole ring is a complex multi-step process often initiated by hydroxylation at the C4/C5 positions.[1]

  • Identification: This metabolite often appears later in the plasma profile (12h).[1] The loss of the imidazole ring's aromaticity results in a significant spectral change.[1] The "Anchor" (diphenylbutanamide) signals will remain, but the imidazole-specific fragments will be absent.

References

  • Metabolic Pathway & Enzymes: Kanayama, N. et al. (2007).[1][2] Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases. Xenobiotica. Available at: [Link]

  • Pharmacokinetics & Excretion: Ohmori, S. et al. (2007).[1] Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects. Drug Metabolism and Disposition.[1][2][3][4][5][6][7] Available at: [Link]

  • Receptor Selectivity: Kobayashi, F. et al. (2007).[1][8] Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. Arzneimittelforschung. Available at: [Link]

  • Clinical Pharmacokinetics: Miyama, T. et al. (2008).[1] Absolute bioavailability of imidafenacin after oral administration to healthy subjects.[1] British Journal of Clinical Pharmacology. Available at: [Link]

Sources

Exploratory

Technical Guide: The Role of CYP3A4 in Imidafenacin Metabolism

[1] Executive Summary Imidafenacin (Staybla/Uritos) represents a distinct class of anticholinergic agents for Overactive Bladder (OAB).[1] Its metabolic profile is characterized by a "Dual-Pathway Clearance" mechanism. U...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Imidafenacin (Staybla/Uritos) represents a distinct class of anticholinergic agents for Overactive Bladder (OAB).[1] Its metabolic profile is characterized by a "Dual-Pathway Clearance" mechanism. Unlike many antimuscarinics that rely almost exclusively on oxidative metabolism, Imidafenacin is cleared via two parallel, high-capacity routes: oxidative dehydrogenation primarily mediated by CYP3A4 and N-glucuronidation mediated by UGT1A4 .

This guide analyzes the mechanistic role of CYP3A4, quantifying its contribution relative to UGT1A4, and provides validated experimental protocols for assessing these pathways during drug development.

Part 1: Molecular Mechanism of Metabolism

The Dual-Pathway Architecture

The safety profile of Imidafenacin—specifically its resistance to catastrophic Drug-Drug Interactions (DDIs)—is structurally engineered into its metabolic fate.

  • Pathway A (CYP3A4 - Oxidative): The imidazole ring undergoes oxidation. CYP3A4 is the dominant isoform responsible for this transformation, producing the M-2 (oxidized form) and M-4 (ring-cleavage form) metabolites.

  • Pathway B (UGT1A4 - Conjugative): The carbamoyl nitrogen undergoes direct glucuronidation to form M-9 .

Critical Insight for Developers: The existence of Pathway B acts as a "metabolic shunt." When CYP3A4 is inhibited (e.g., by Itraconazole), the UGT1A4 pathway remains active, preventing the exponential exposure increases seen with pure CYP3A4 substrates like simvastatin.

Quantitative Contribution

In human liver microsomes (HLM), CYP3A4 accounts for the majority of the oxidative clearance. However, when considering total systemic clearance (


), the contribution is split.
ParameterValue / Observation
Primary Enzyme CYP3A4 (Oxidation)
Secondary Enzyme UGT1A4 (Glucuronidation)
Minor Enzymes CYP2D6 (Negligible contribution to overall CL in EMs)
Major Metabolites M-2 (Active, oxidized), M-9 (Inactive, glucuronide)
DDI Impact (Strong 3A4 Inhibitor) AUC

1.8-fold (Moderate impact)
Metabolic Pathway Visualization

The following diagram illustrates the divergence of Imidafenacin metabolism, highlighting the CYP3A4-dependent oxidative arm versus the UGT-dependent arm.

G IM Imidafenacin (Parent Drug) CYP3A4 CYP3A4 (Oxidative Dehydrogenation) IM->CYP3A4 UGT1A4 UGT1A4 (N-Glucuronidation) IM->UGT1A4 M2 Metabolite M-2 (Oxidized Imidazole) *Active* CYP3A4->M2 Primary Oxidative Product M9 Metabolite M-9 (N-Glucuronide) *Inactive* UGT1A4->M9 Direct Conjugation M4 Metabolite M-4 (Ring Cleavage) M2->M4 Secondary Transformation

Figure 1: Divergent metabolic pathways of Imidafenacin showing the CYP3A4 oxidative arm and UGT1A4 conjugative arm.[2][3]

Part 2: Pharmacokinetics & DDI Implications[5]

The CYP3A4 "Safety Valve"

In clinical DDI studies, co-administration with Itraconazole (a potent CYP3A4 inhibitor) resulted in an AUC increase of approximately 1.8-fold .

  • Interpretation: If Imidafenacin were a pure CYP3A4 substrate, exposures could increase 5-10x. The 1.8x increase indicates that while CYP3A4 is significant, the UGT1A4 pathway compensates sufficiently to maintain safety margins.

  • Dosing Recommendation: Caution is advised with potent CYP3A4 inhibitors, but contraindication is generally not required solely based on metabolic blockade, unlike some other antimuscarinics.

Protein Binding Factor

Imidafenacin binds highly to Alpha-1-Acid Glycoprotein (AGP) rather than Albumin.

  • Experimental Note: When designing in vitro clearance assays, ensure protein-free systems (microsomes/recombinant enzymes) are used to determine intrinsic clearance (

    
    ), as high AGP binding in plasma can mask the true metabolic rate.
    

Part 3: Experimental Framework (Protocols)

As a Senior Application Scientist, the following protocols are designed to phenotype the CYP3A4 contribution definitively. These protocols use a "subtraction method" to validate the fraction metabolized (


) by CYP3A4.
Protocol: CYP Reaction Phenotyping (Chemical Inhibition)

Objective: Quantify the contribution of CYP3A4 to Imidafenacin depletion in Human Liver Microsomes (HLM).[4]

Reagents & Setup
  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Inhibitors:

    • Ketoconazole (Specific CYP3A4 inhibitor) - Target conc: 1 µM.

    • Quinidine (Specific CYP2D6 inhibitor) - Target conc: 1 µM (Negative control).

  • Substrate: Imidafenacin (1 µM final conc).

Step-by-Step Workflow
  • Pre-Incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Phosphate Buffer.

  • Inhibitor Spike: Aliquot HLM into three arms:

    • Arm A: Vehicle (Control)

    • Arm B: + Ketoconazole (3A4 Block)

    • Arm C: + Quinidine (2D6 Block)

    • Incubate 5 mins at 37°C.

  • Substrate Addition: Add Imidafenacin (1 µM) to all arms.

  • Reaction Start: Initiate with NADPH solution.

  • Sampling: Withdraw 50 µL aliquots at

    
     mins.
    
  • Quench: Dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS monitoring transitions for Imidafenacin and M-2.

Data Analysis Logic

Calculate the Intrinsic Clearance (


) for each arm using the depletion rate constant (

):

The Fraction Metabolized by CYP3A4 (


) is derived as:


Expectation:

should be > 0.5 for the oxidative component.
Visual Workflow: Phenotyping Assay

Experiment Start Thaw HLM (0.5 mg/mL) Split Split into 3 Arms Start->Split Arm1 Control (Vehicle) Split->Arm1 Arm2 CYP3A4 Block (+Ketoconazole) Split->Arm2 Arm3 CYP2D6 Block (+Quinidine) Split->Arm3 Incubate Pre-incubate 5 min @ 37°C Arm1->Incubate Arm2->Incubate Arm3->Incubate AddDrug Add Imidafenacin + NADPH Incubate->AddDrug Sample Sample @ 0, 15, 30, 60 min AddDrug->Sample LCMS LC-MS/MS Analysis (Monitor Parent + M-2) Sample->LCMS

Figure 2: Experimental workflow for CYP reaction phenotyping to isolate CYP3A4 contribution.

Part 4: Genetic Polymorphism Context

While CYP3A4 is the primary oxidative driver, CYP2D6 polymorphisms are often a concern in urology drugs (e.g., Tolterodine).

  • Imidafenacin Advantage: Due to the dominance of CYP3A4 and UGT1A4, Imidafenacin pharmacokinetics are not clinically significantly affected by CYP2D6 metabolizer status (Poor Metabolizers vs. Extensive Metabolizers).

  • Research Implication: In clinical trials, genotyping for CYP2D6 is less critical for safety stratification compared to drugs like Tolterodine, simplifying the recruitment process.

References

  • Kanayama, N., et al. (2007). Drug–drug interactions in the metabolism of imidafenacin: Role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases.[4] Xenobiotica, 37(2), 139-154.[4][2]

  • Ohno, T., et al. (2008). Effect of itraconazole on the pharmacokinetics of imidafenacin in healthy subjects. The Journal of Clinical Pharmacology, 48(3), 330-334.

  • Miyama, H., et al. (2008). Absorption, metabolism, and excretion of [14C]imidafenacin... after oral administration to healthy male subjects.[5] Drug Metabolism and Disposition, 35(10).

  • FDA/PMDA. Imidafenacin (Staybla) Pharmaceutical Interview Form / Package Insert. (Data synthesized from regulatory approval documents).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Bioanalysis of Imidafenacin and Key Metabolites (M-2, M-4, M-9) in Human Urine via LC-MS/MS

Abstract This application note details a robust, sensitive, and selective LC-MS/MS protocol for the simultaneous quantification of Imidafenacin and its primary urinary metabolites: the oxidized metabolite M-2 , the ring-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and selective LC-MS/MS protocol for the simultaneous quantification of Imidafenacin and its primary urinary metabolites: the oxidized metabolite M-2 , the ring-cleavage metabolite M-4 , and the N-glucuronide conjugate M-9 . Imidafenacin, a selective muscarinic M3/M1 receptor antagonist used for Overactive Bladder (OAB), exhibits a complex excretion profile where urinary monitoring provides critical pharmacokinetic insights. This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to minimize matrix effects and maximize recovery, ensuring compliance with FDA/EMA bioanalytical guidelines.

Introduction & Pharmacological Context

Mechanism of Action

Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) acts as a potent anticholinergic agent.[1] Its efficacy in treating OAB stems from its high affinity for M3 and M1 muscarinic receptors in the bladder smooth muscle.[1] Unlike non-selective agents, Imidafenacin's specific binding profile aims to reduce systemic side effects like dry mouth.

Metabolic Pathway & Urinary Excretion

Understanding the metabolic fate is crucial for bioanalysis. Imidafenacin undergoes extensive metabolism in the liver, primarily mediated by CYP3A4 and UGT1A4 .[1]

  • Imidafenacin (Parent): Excreted unchanged in urine (~10%).[1]

  • M-9 (Glucuronide): The N-glucuronide conjugate, formed by UGT1A4.[2] This is the major metabolite in human urine.

  • M-2 (Oxidized): Formed via oxidation of the 2-methylimidazole moiety (CYP3A4).

  • M-4 (Ring-cleavage): A hydrolysis product where the imidazole ring is cleaved.

Visualizing the Metabolic Pathway

Imidafenacin_Metabolism cluster_urine Detected in Human Urine Parent Imidafenacin (Parent Drug) MW: 319.4 M9 Metabolite M-9 (N-Glucuronide) MW: 495.4 Major Urinary Metabolite Parent->M9 Glucuronidation (UGT1A4) M2 Metabolite M-2 (Oxidized Imidazole) MW: 335.4 Parent->M2 Oxidation (CYP3A4) M4 Metabolite M-4 (Ring Cleavage) MW: 325.4 Parent->M4 Ring Cleavage (Hydrolysis/CYP)

Figure 1: Metabolic pathway of Imidafenacin leading to key urinary analytes.

Experimental Protocol

Chemicals and Reagents
  • Analytes: Imidafenacin, M-2, M-4, M-9 (Reference Standards >98% purity).

  • Internal Standard (IS): Imidafenacin-d5 (Deuterated analog recommended to compensate for matrix effects).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human urine (pooled).

Sample Preparation: Mixed-Mode SPE

Urine is a complex matrix containing salts, urea, and pigments. Simple protein precipitation is insufficient for trace analysis of these metabolites. We utilize Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Oasis MCX 30mg) because Imidafenacin and its metabolites contain basic nitrogen atoms (imidazole/amine) that can be positively charged at acidic pH.

Protocol Steps:
  • Pre-treatment: Aliquot 200 µL of urine. Add 20 µL of Internal Standard working solution. Add 200 µL of 4% H3PO4 (aq) to acidify the sample (pH ~2-3), ensuring analytes are protonated.

  • Conditioning: Condition MCX cartridge with 1 mL MeOH followed by 1 mL water.

  • Loading: Load the pre-treated urine sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes acidic/neutral interferences).

    • Wash 2: 1 mL MeOH (Removes hydrophobic neutrals; analytes remain bound by ionic interaction).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in MeOH (High pH neutralizes the analyte, breaking the ionic bond).

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20).

SPE Workflow Diagram

SPE_Workflow Step1 1. Sample Pre-treatment Acidify Urine (H3PO4) + Internal Standard Step2 2. Condition MCX Cartridge MeOH -> Water Step1->Step2 Step3 3. Load Sample Analytes bind via Cation Exchange Step2->Step3 Step4 4. Wash Steps Wash 1: Acidic Water (Remove salts) Wash 2: 100% MeOH (Remove neutrals) Step3->Step4 Step5 5. Elution 5% NH4OH in MeOH (Breaks Ionic Bond) Step4->Step5 Step6 6. Reconstitution Evaporate & Redissolve in Mobile Phase Step5->Step6

Figure 2: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow.

LC-MS/MS Conditions

Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Column with polar embedding or high pH stability (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm) is recommended to retain polar metabolites like M-9.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Start Gradient
3.5 90 Elute Parent/Metabolites
4.5 90 Wash
4.6 10 Re-equilibration

| 6.0 | 10 | End of Run |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Mode: Multiple Reaction Monitoring (MRM).[3][4]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 500°C.

MRM Transitions Table: Note: Collision Energy (CE) and Cone Voltage (CV) must be optimized for each specific instrument.

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Identification Logic
Imidafenacin 320.2252.1 / 167.1Loss of imidazole / Diphenylbutyl fragment
Metabolite M-9 496.2320.2Loss of Glucuronide (-176 Da)
Metabolite M-2 336.2268.1Oxidized parent (+16 Da)
Metabolite M-4 326.2237.1Ring cleavage specific fragment
Imidafenacin-d5 (IS) 325.2257.1Deuterated parent

Method Validation (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

  • Selectivity: Analyze 6 lots of blank urine to ensure no interference at the retention times of Imidafenacin or metabolites.

  • Linearity:

    • Range: 0.5 – 100 ng/mL (Imidafenacin, M-2, M-4).

    • Range: 5.0 – 1000 ng/mL (M-9, due to higher urinary abundance).

    • Weighting: 1/x². Correlation coefficient (r²) > 0.99.

  • Accuracy & Precision:

    • Intra- and Inter-day variability (CV%) should be <15% (20% at LLOQ).

  • Matrix Effect: Compare the response of post-extraction spiked samples to neat solution standards. The MCX extraction typically yields matrix factors between 0.9 and 1.1 (minimal suppression).

  • Recovery: Compare pre-extraction spiked samples to post-extraction spiked samples. Target recovery > 80%.

  • Stability:

    • Freeze-thaw stability (3 cycles at -20°C).

    • Bench-top stability (4 hours at room temperature).

    • Autosampler stability (24 hours at 10°C).

References

  • Ohmori, S., et al. (2007). "Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects." Drug Metabolism and Disposition. Link

  • Masuda, Y., et al. (2007). "Development and validation of bioanalytical methods for imidafenacin and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Kobayashi, F., et al. (2007). "Effects of imidafenacin (KRP-197/ONO-8025), a new anticholinergic agent, on muscarinic receptor subtypes."[5] Arzneimittelforschung. Link

  • FDA Guidance for Industry. "Bioanalytical Method Validation." (2018). Link

Sources

Application

Application Note: Advanced Metabolic Profiling of Imidafenacin Using Primary Human Hepatocytes

Introduction & Scientific Context Imidafenacin (Staybla/Uritos) is a potent anticholinergic agent acting as a specific antagonist for M3 and M1 muscarinic receptors, primarily prescribed for Overactive Bladder (OAB). Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Imidafenacin (Staybla/Uritos) is a potent anticholinergic agent acting as a specific antagonist for M3 and M1 muscarinic receptors, primarily prescribed for Overactive Bladder (OAB). Unlike many anticholinergics that are cleared via a single dominant pathway, Imidafenacin exhibits a complex metabolic profile involving both oxidative Phase I metabolism and Phase II glucuronidation.

The Metabolic Challenge: Regulatory data (PMDA/FDA) indicates that Imidafenacin is metabolized primarily by CYP3A4 (oxidation) and UGT1A4 (glucuronidation). This dual-pathway clearance presents a specific challenge for in vitro modeling:

  • Microsomes (HLM): Require supplementation with both NADPH (for CYPs) and UDPGA (for UGTs) to capture the full clearance profile.

  • Recombinant Systems: Good for isoform identification but fail to predict the interplay between pathways.

  • Cell-Based Models (PHH): Primary Human Hepatocytes are the "Gold Standard" and the focus of this guide. They contain intact cell membranes and endogenous co-factors (NADPH, UDPGA) at physiological levels, allowing for the simultaneous assessment of CYP3A4 and UGT1A4 activity without artificial supplementation.

Metabolic Pathway Architecture

The following diagram illustrates the critical metabolic divergence of Imidafenacin that this protocol is designed to capture.

G Imidafenacin Imidafenacin (Parent) CYP3A4 CYP3A4 (Oxidation) Imidafenacin->CYP3A4 UGT1A4 UGT1A4 (Glucuronidation) Imidafenacin->UGT1A4 M2 Metabolite M-2 (Oxidized Imidazole) CYP3A4->M2 M4 Metabolite M-4 (Ring Cleavage) CYP3A4->M4 M9 Metabolite M-9 (N-Glucuronide) UGT1A4->M9

Figure 1: Imidafenacin Metabolic Pathway. Note the parallel clearance routes via CYP3A4 and UGT1A4, necessitating a holistic cell-based model.

Model Selection Strategy

For Imidafenacin, selecting the correct cell system is critical to avoid underestimating intrinsic clearance (


).
Model SystemSuitability for ImidafenacinTechnical Rationale
Primary Human Hepatocytes (Suspension) High Ideal for

determination. Captures both CYP3A4 and UGT1A4 activity.[1] Short-term viability (4-6h) is sufficient for Imidafenacin turnover.
Primary Human Hepatocytes (Plated) Medium/High Preferred for Metabolite Identification (MetID) or low-turnover compounds requiring incubations >6h. Maintains transporter polarity better than suspension.
HepaRG Cells Medium A scalable alternative. Expresses CYP3A4 and UGTs, but levels are lower than PHH. Good for high-throughput screening but less accurate for IVIVE (In Vitro-In Vivo Extrapolation).
HepG2 / Cell Lines Low Not Recommended. Lacks sufficient CYP3A4 and UGT1A4 expression to generate relevant metabolites (M-2, M-4, M-9).

Protocol A: Metabolic Stability (Intrinsic Clearance)

This protocol utilizes Cryopreserved Human Hepatocytes (Suspension) to determine the in vitro intrinsic clearance (


) of Imidafenacin.[2]
Reagents & Materials
  • Test Article: Imidafenacin (10 mM stock in DMSO).

  • System: Cryopreserved Human Hepatocytes (pool of >10 donors recommended to average polymorphic UGT1A4/CYP3A4 variability).

  • Media: Williams' Medium E (WME) + Hepatocyte Thawing/Plating Supplements (GlutaMAX, Dexamethasone, Insulin).

  • Stop Solution: 100% Acetonitrile (ACN) containing Internal Standard (e.g., Imidafenacin-d3 or Verapamil).

Experimental Workflow

Workflow Start Thaw Hepatocytes (37°C Water Bath) Count Viability Check (Trypan Blue >75%) Start->Count Dilute Dilute to 1x10^6 cells/mL in WME Buffer Count->Dilute PreInc Pre-Incubate (10 min @ 37°C) Dilute->PreInc Dose Initiate Reaction Add Imidafenacin (1 µM) PreInc->Dose Sample Sequential Sampling (0, 15, 30, 60, 90, 120 min) Dose->Sample Quench Quench (Add to ACN + IS) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 2: Suspension Hepatocyte Workflow for Metabolic Stability.

Step-by-Step Methodology
  • Thawing: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath (<2 min). Gently pour into pre-warmed thawing medium (approx. 50 mL). Centrifuge at 100 x g for 10 min at Room Temperature.

  • Resuspension: Discard supernatant. Gently resuspend the pellet in WME incubation buffer. Count cells using Trypan Blue exclusion. Criteria: Viability must be >70% (ideally >80% for clearance studies).

  • Adjustment: Dilute cells to 1.0 × 10⁶ viable cells/mL . Keep on ice until use.

  • Reaction Setup:

    • Pre-warm cell suspension at 37°C for 10 minutes with gentle shaking.

    • Prepare 2 µM Imidafenacin solution in WME (0.2% DMSO final).

    • Initiation: Mix 250 µL of cell suspension + 250 µL of 2 µM Imidafenacin (Final: 0.5 × 10⁶ cells/mL, 1 µM Imidafenacin).

  • Incubation: Incubate at 37°C / 5% CO₂ on an orbital shaker (slow speed).

  • Sampling: At T = 0, 15, 30, 60, 90, and 120 minutes, remove 50 µL of the mixture.

  • Quenching: Immediately dispense into 150 µL of ice-cold Stop Solution (ACN + Internal Standard). Vortex vigorously.

  • Processing: Centrifuge samples at 4,000 RPM for 20 min (4°C) to pellet protein. Transfer supernatant to LC-MS vials.

Scientific Integrity Check:

  • Substrate Concentration: 1 µM is chosen to be likely below the

    
     for both CYP3A4 and UGT1A4, ensuring first-order kinetics for accurate 
    
    
    
    scaling.
  • Controls: Include Midazolam (CYP3A4 probe) and 7-Hydroxycoumarin (UGT probe) in parallel wells to validate the metabolic competency of the hepatocyte lot.

Protocol B: Reaction Phenotyping (Chemical Inhibition)

To confirm the contribution of CYP3A4 versus UGT1A4 in a cell-based system, specific chemical inhibitors are used.

Inhibitor Strategy
  • Ketoconazole (1 µM): Potent, selective CYP3A4 inhibitor.

  • Control: Vehicle (DMSO) only.

Note: Specific chemical inhibitors for UGT1A4 are less specific in cell-based assays. The standard approach is to inhibit CYP3A4 and observe the residual clearance (attributed to UGT/other pathways) or the specific reduction in M-2/M-4 formation.

Methodology Modification
  • Prepare hepatocytes as in Protocol A.

  • Pre-incubation: Add Ketoconazole (1 µM final) to the hepatocyte suspension 15 minutes prior to adding Imidafenacin.

  • Dosing: Add Imidafenacin (1 µM).

  • Analysis: Monitor the formation of M-2 (CYP3A4 dependent) and M-9 (UGT1A4 dependent).

    • Expected Result: Ketoconazole should drastically reduce M-2 formation but leave M-9 relatively intact (or slightly increased due to metabolic shunting).

Analytical Method (LC-MS/MS)[3]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Chromatography: C18 Reverse Phase Column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityNote
Imidafenacin 320.2252.1 / 197.1Positive[M+H]+
M-9 (Glucuronide) 496.2320.2PositiveNeutral loss of 176 Da
M-2 (Oxidized) 336.2Specific fragmentPositive+16 Da shift

Data Analysis & Interpretation

Calculation of

Plot the natural logarithm (ln) of the remaining Imidafenacin peak area ratio (vs. IS) against time. The slope (


) of the linear regression represents the elimination rate constant.

[3]

[2][3]
Scaling to In Vivo Clearance

To predict human hepatic clearance (


), use the "Well-Stirred Model":


  • 
     (Hepatocellularity):  120 × 10⁶ cells/g liver (Standard Human Value).
    
  • Liver Weight: ~25.7 g/kg body weight.

Interpretation of Imidafenacin Data
  • High Clearance: If

    
     < 60 min, the drug is rapidly metabolized.
    
  • Pathway Contribution:

    • If Ketoconazole inhibits clearance by >80%, CYP3A4 is the dominant pathway.

    • If Ketoconazole inhibits clearance by ~50%, both CYP3A4 and UGT1A4 are significant contributors (consistent with Imidafenacin's known profile).

References

  • PMDA (Japan) Review Report: Imidafenacin (Staybla) Pharmacokinetics and Metabolism. Available at: [Link] (Accessed via PMDA Search Portal).

  • Kanayama, N. et al. (2007). "Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases."[1] Xenobiotica, 37(2), 139-154.[1] [Link]

  • Ohmori, S. et al. (2007). "Absorption, metabolism, and excretion of [14C]imidafenacin... after oral administration to healthy male subjects."[4] Drug Metabolism and Disposition, 35(10). [Link]

Sources

Method

High-Sensitivity LC-MS/MS Profiling of Imidafenacin and Major Metabolites (M-9, M-4) in Clinical Matrices

Abstract This application note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Imidafenacin (Staybla/Uritos) and its clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Imidafenacin (Staybla/Uritos) and its clinically relevant metabolites: the N-glucuronide conjugate (M-9 ) and the ring-cleavage product (M-4 ). While Imidafenacin is the primary pharmacologically active agent for Overactive Bladder (OAB), monitoring M-9 (major plasma metabolite) and M-4 (persistent late-stage metabolite) is critical for comprehensive pharmacokinetic (PK) profiling and safety assessment in clinical trials, particularly in populations with renal or hepatic impairment. This guide provides a self-validating workflow using Solid Phase Extraction (SPE) to achieve lower limits of quantification (LLOQ) in the pg/mL range.

Metabolic Landscape & Target Analytes

Imidafenacin is metabolized primarily via hepatic CYP3A4 and UGT1A4. Understanding the temporal dynamics of these metabolites is essential for designing sampling schedules.

  • Imidafenacin: Parent drug.[1] Tmax ~1.5h.

  • M-9 (N-glucuronide): The most abundant metabolite in plasma shortly after administration.[2]

  • M-4 (Ring-cleavage form): Formed via oxidation of the imidazole ring. While minor at Tmax, it becomes the predominant component in plasma at 12 hours post-dose due to a slower elimination rate.

  • M-2 (Oxidized form): A minor metabolite primarily excreted in urine; less critical for plasma PK monitoring but relevant for mass balance studies.

Figure 1: Imidafenacin Metabolic Pathway

Imidafenacin_Metabolism cluster_legend Key Imidafenacin Imidafenacin (Parent) MW: 319.4 CYP3A4 CYP3A4 (Oxidation) Imidafenacin->CYP3A4 UGT1A4 UGT1A4 (Glucuronidation) Imidafenacin->UGT1A4 M2 Metabolite M-2 (Oxidized Imidazole) Minor (Urine) MW: ~335.4 CYP3A4->M2 Minor Pathway M4 Metabolite M-4 (Ring Cleavage) Major 12h Plasma Component MW: 325.4 CYP3A4->M4 Ring Cleavage (Persistent) M9 Metabolite M-9 (N-Glucuronide) Major Plasma Metabolite MW: 495.4 UGT1A4->M9 Active Parent Drug Inactive Inactive Metabolite

Caption: Metabolic pathway of Imidafenacin highlighting the formation of the major circulating glucuronide (M-9) and the persistent ring-cleavage metabolite (M-4).[2]

Bioanalytical Strategy

Matrix & Sensitivity Challenges

Imidafenacin is administered in low doses (e.g., 0.1 mg bid), resulting in Cmax values in the low ng/mL or high pg/mL range. Standard protein precipitation (PPT) is often insufficient for removing phospholipids that cause matrix effects at these levels.

  • Recommendation: Solid Phase Extraction (SPE) using a mixed-mode cation exchange sorbent (MCX) or a hydrophilic-lipophilic balance (HLB) sorbent.

  • Causality: Imidafenacin and its metabolites contain basic nitrogen atoms (imidazole moiety). Mixed-mode cation exchange provides orthogonal selectivity (retention by charge and hydrophobicity), allowing for rigorous wash steps to remove neutral interferences.

Internal Standard Selection
  • Primary IS: Imidafenacin-d10 or Imidafenacin-13C,15N.

  • Why: Stable isotope-labeled standards compensate for matrix effects and extraction variability, which is critical when quantifying M-9 (polar) and M-4 (less polar) in the same run.

Detailed Experimental Protocol

Equipment & Reagents[4]
  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • MS System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • SPE Plate: Waters Oasis MCX µElution Plate (30 µm) or Agilent Bond Elut Plexa PCX.

Sample Preparation (SPE Workflow)

This workflow is designed for 200 µL of human plasma.

  • Pre-treatment:

    • Aliquot 200 µL plasma into a 96-well plate.

    • Add 20 µL Internal Standard (IS) working solution (10 ng/mL in 50% MeOH).

    • Add 200 µL 4% Phosphoric Acid (

      
      ) to acidify (ionize basic analytes). Vortex 1 min.
      
  • Conditioning:

    • Condition SPE plate with 200 µL Methanol.

    • Equilibrate with 200 µL Water.

  • Loading:

    • Load the entire pre-treated sample (~420 µL) onto the SPE plate. Apply low vacuum.

  • Washing (Critical for Matrix Removal):

    • Wash 1: 200 µL 2% Formic Acid in Water (removes proteins/salts).

    • Wash 2: 200 µL Methanol (removes neutral hydrophobic interferences). Note: Since Imidafenacin is bound by charge exchange, it will not elute with 100% MeOH.

  • Elution:

    • Elute with 2 x 50 µL of 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50).

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Figure 2: SPE Extraction Workflow

SPE_Workflow Step1 1. Pre-treatment Acidify Plasma (4% H3PO4) + Internal Standard Step2 2. Condition/Equilibrate MeOH then Water Step1->Step2 Step3 3. Load Sample Bind Basic Analytes (MCX) Step2->Step3 Step4 4. Wash 1 (Aqueous) 2% Formic Acid (Remove Salts/Proteins) Step3->Step4 Step5 5. Wash 2 (Organic) 100% Methanol (Remove Neutrals/Lipids) Step4->Step5 Step6 6. Elute 5% NH4OH in ACN/MeOH (Release Basic Analytes) Step5->Step6

Caption: Mixed-mode Cation Exchange (MCX) SPE workflow optimized for basic drugs like Imidafenacin, ensuring removal of phospholipids.

LC-MS/MS Conditions

Mobile Phase:

  • A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min) Event
0.00 10 0.4 Initial Hold
0.50 10 0.4 Load
3.00 90 0.4 Elution Gradient
4.00 90 0.4 Wash Column
4.10 10 0.4 Re-equilibration

| 6.00 | 10 | 0.4 | End of Run |

MS Parameters (MRM Transitions):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Imidafenacin 320.2209.13025Quantifier
Imidafenacin320.2110.13035Qualifier
M-9 (Glucuronide) 496.2320.23520Quantifier
M-4 (Ring Cleavage) 326.2209.13028Quantifier
Imidafenacin-d10 (IS)330.2219.13025IS

Note: M-9 transition 496.2 -> 320.2 represents the loss of the glucuronic acid moiety (-176 Da).

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness" (E-E-A-T), the method must adhere to FDA Bioanalytical Method Validation Guidance (2018) .

  • Linearity:

    • Range: 10 pg/mL to 10,000 pg/mL.

    • Weighting: 1/x².

    • Requirement: r² > 0.99.[3][4]

  • Accuracy & Precision:

    • QC Levels: LLOQ (10 pg/mL), Low (30 pg/mL), Mid (500 pg/mL), High (8000 pg/mL).

    • Acceptance: ±15% (±20% at LLOQ).

  • Matrix Effect (ME):

    • Calculate ME factor (MF) using 6 lots of blank plasma.

    • IS-normalized MF should be close to 1.0 with CV < 15%.

  • Incurred Sample Reanalysis (ISR):

    • Re-analyze 10% of clinical samples.

    • Difference must be within 20% for 67% of repeats.

Clinical Application Notes

Sampling Schedule

Due to the divergence in Tmax and elimination half-lives between parent and metabolites:

  • Tmax (Parent): 1.5 hours.

  • Tmax (M-4): Delayed (peaks later and persists).

  • Recommendation: Sampling must extend to at least 24-48 hours post-dose to accurately capture the AUC of the persistent M-4 metabolite, which dominates the plasma profile at T=12h.

Data Interpretation[5][7][8]
  • Safety: High levels of M-9 (Glucuronide) in renal impairment patients may indicate reduced clearance, though M-9 is pharmacologically inactive.

  • Efficacy: Correlate clinical response (OABSS score) only with Imidafenacin levels. Do not aggregate metabolite levels into "total active drug" as M-2, M-4, and M-9 have low affinity for Muscarinic receptors.

References

  • Ohmori, S. et al. (2007). "Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects."[2] Drug Metabolism and Disposition.

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

  • Cayman Chemical. "Imidafenacin Metabolite M4 Product Information." Cayman Chemical.[5]

  • PubChem. "Imidafenacin Compound Summary." National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Sensitivity LC-MS/MS for Imidafenacin &amp; Metabolites

Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Subject: Sensitivity Enhancement & Metabolite Resolution (M2, M4, M9) Introduction: The Sensitivity Challenge Welcome to the Advanced Me...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Subject: Sensitivity Enhancement & Metabolite Resolution (M2, M4, M9)

Introduction: The Sensitivity Challenge

Welcome to the Advanced Method Development Support Center. You are likely here because your current LC-MS/MS assay for Imidafenacin (KRP-197) is hitting a "sensitivity wall" or failing regulatory reproducibility standards.

The Core Problem: Imidafenacin requires quantification at low pg/mL levels (Cmax is often <500 pg/mL). Furthermore, its metabolites—specifically the N-glucuronide (M9) and oxidized forms (M2, M4) —present distinct polarity challenges. M9 is particularly problematic: it is highly polar, causing ion suppression in the void volume, and it is thermally labile, often converting back to the parent drug in the ion source (In-Source Fragmentation), leading to over-quantification of the parent.

This guide moves beyond standard protocols, offering high-fidelity workflows to overcome matrix effects and isobaric interference.

Module 1: Sample Preparation (The "Clean" Signal)

Standard Practice: Protein Precipitation (PPT). Why it Fails: PPT leaves significant phospholipids in the sample, causing ion suppression at the retention times of polar metabolites (M2, M9). The Expert Solution: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Imidafenacin is a basic compound (tertiary amine). Using MCX allows you to wash the cartridge with 100% organic solvent (removing neutral matrix components) while the drug remains locked by ionic interaction. This yields a "clean" background essential for pg/mL sensitivity.

Optimized MCX SPE Protocol
StepSolvent/ActionMechanistic Rationale
1. Condition Methanol (1 mL) → Water (1 mL)Activates sorbent ligands.
2. Load Plasma/Urine (acidified with 2% H3PO4)Acidification ensures drug is protonated (positively charged) to bind with the cation exchange sorbent.
3. Wash 1 2% Formic Acid in WaterRemoves proteins and salts.
4. Wash 2 100% Methanol (Critical Step)Removes neutral lipids and hydrophobic interferences. Note: Most drugs would elute here on a C18 cartridge, but Imidafenacin stays bound ionically.
5. Elute 5% Ammonia in MethanolHigh pH neutralizes the drug, breaking the ionic bond and releasing it into the collection tube.
6. Reconstitute Mobile Phase A:B (90:10)Matches initial gradient conditions to prevent peak distortion.
Visual Workflow: Sample Prep Decision Tree

SamplePrep Start Start: Sample Matrix Conc Target LLOQ < 50 pg/mL? Start->Conc PPT Protein Precipitation (PPT) (Fast, but high matrix effect) Conc->PPT No (High Conc) SPE_Dec Analyte Properties (Imidafenacin = Basic) Conc->SPE_Dec Yes (Trace Level) Dirty Extract\n(Ion Suppression) Dirty Extract (Ion Suppression) PPT->Dirty Extract\n(Ion Suppression) MCX Mixed-Mode Cation Exchange (MCX) (Removes Phospholipids) SPE_Dec->MCX Basic (pKa > 8) LLE Liquid-Liquid Extraction (LLE) (Good for lipophilic, less for M9) SPE_Dec->LLE Neutral/Acidic Clean Extract\n(High Sensitivity) Clean Extract (High Sensitivity) MCX->Clean Extract\n(High Sensitivity)

Figure 1: Decision logic for selecting the extraction methodology based on sensitivity requirements.

Module 2: Chromatographic Separation (The "Sharp" Peak)

The Challenge: The M9 metabolite (Glucuronide) is much more polar than the parent. If M9 co-elutes with matrix components in the void volume, you lose sensitivity. If M9 co-elutes with the Parent, in-source fragmentation will cause M9 to mimic the Parent, ruining accuracy.

The Solution: Use a C18 column with high aqueous stability (to retain polar M9) and optimize the gradient to fully resolve M9 from the Parent.

Recommended LC Conditions
  • Column: C18 (e.g., Acquity BEH C18 or Zorbax Eclipse Plus), 2.1 x 50mm, 1.7 µm.

  • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.3 - 0.4 mL/min.

Critical Gradient Strategy

Do not ramp immediately. Hold low organic (5-10% B) for 0.5 minutes to trap the polar M9 metabolite, then ramp.

Time (min)% BEvent
0.0 - 0.510%Trapping Phase: Retains polar M9 and M2 away from salt front.
0.5 - 3.010% → 80%Elution Phase: Separates M9 (early) from Parent (mid) and M4.
3.0 - 4.095%Wash Phase: Flushes phospholipids (if PPT was used).
4.0 - 5.510%Re-equilibration: Critical for retention time reproducibility.

Module 3: Mass Spectrometry Tuning (The "Strong" Ion)

Mode: ESI Positive (+). Target: [M+H]+ ions.

MRM Transition Table

Note: Exact masses should be tuned on your specific instrument. M9 is fragile; ensure collision energy (CE) is optimized to preserve the glucuronide for detection, or monitor the fragment if quantifying.

AnalytePrecursor (m/z)Product (m/z)TypeNote
Imidafenacin 320.2252.1QuantLoss of imidazole group.
M2 (Oxidized) 336.2268.1Quant+16 Da shift (Oxidation).
M9 (Glucuronide) 496.2320.2QuantLoss of glucuronic acid (-176).
Imidafenacin-d5 325.2257.1ISEssential for matrix correction.
The "In-Source Fragmentation" Trap

M9 (Glucuronide) can lose the glucuronic acid moiety inside the ion source (before the quadrupole), appearing as m/z 320 (Parent).

  • Diagnosis: Inject pure M9 standard. If you see a peak in the Parent channel (320>252) at the M9 retention time, you have crosstalk.

  • Fix: Chromatographic separation is the only robust fix. Ensure M9 elutes at least 0.5 min earlier than Parent.

Module 4: Troubleshooting & FAQs

Q1: My Internal Standard (IS) response is dropping over the run.

A: This is likely "Matrix Build-up." Even with SPE, phospholipids can accumulate on the column.

  • Immediate Fix: Run a "Sawtooth" gradient wash (95% ACN for 10 mins) every 10 injections.

  • Long-term Fix: Switch to a column guard system or improve the SPE wash step (Module 1).

Q2: I see a secondary peak in the Imidafenacin trace.

A: This is likely the M9 metabolite undergoing in-source fragmentation . Check the retention time. If the secondary peak elutes earlier than the parent, it is the glucuronide breaking down. You must adjust your LC gradient (Module 2) to separate them. You cannot "tune out" this fragmentation easily without losing overall sensitivity.

Q3: Sensitivity is good in water, but poor in urine.

A: Urine contains high salt concentrations which suppress ionization.

  • Fix: Dilute urine 1:5 with water before SPE loading. This prevents the SPE sorbent from "clogging" with salts and improves the ionic binding of the drug.

Visual Workflow: Method Optimization Loop

MethodOpt Issue Issue: Low Sensitivity Check1 Check Matrix Effect (Post-Column Infusion) Issue->Check1 Result1 Suppression? Check1->Result1 Fix1 Improve Cleanup (Switch to MCX SPE) Result1->Fix1 Yes Fix2 Optimize Source (Temp, Gas Flow) Result1->Fix2 No Check2 Check Separation (M9 vs Parent) Fix1->Check2 Fix2->Check2 Result2 Co-elution? Check2->Result2 Fix3 Adjust Gradient (Hold 5% B longer) Result2->Fix3 Yes Valid Method Valid Method Result2->Valid Method No

Figure 2: Step-by-step troubleshooting loop for identifying the root cause of low sensitivity.

References

  • Shimada, S., et al. (2007).[3] Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects.[2][4] Drug Metabolism and Disposition. Link

  • Miyamoto, Y., et al. (2025). Identification of impurities in imidafenacin raw material and its tablets. ResearchGate.[5] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

Sources

Optimization

improving recovery of Imidafenacin metabolites from biological matrices

Introduction: The Polarity Paradox Recovering Imidafenacin (KRP-197) alongside its metabolites presents a classic bioanalytical challenge: The Polarity Paradox . The Parent: Imidafenacin is a lipophilic molecule containi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polarity Paradox

Recovering Imidafenacin (KRP-197) alongside its metabolites presents a classic bioanalytical challenge: The Polarity Paradox .

  • The Parent: Imidafenacin is a lipophilic molecule containing a 2-methylimidazole moiety (basic).

  • The Metabolites:

    • M9 (N-glucuronide): The major metabolite in plasma and urine.[1] It is highly polar and hydrophilic.

    • M2 & M4: Oxidized forms (CYP450 mediated) with intermediate polarity.

The Problem: Standard Liquid-Liquid Extraction (LLE) using solvents like MTBE or Hexane effectively recovers the lipophilic parent but often fails to recover the polar M9 glucuronide. Conversely, protein precipitation (PPT) recovers everything but leaves the sample "dirty," leading to severe ion suppression in LC-MS/MS.

The Solution: This guide focuses on Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This mechanism utilizes the basic imidazole ring present in both the parent and metabolites to retain them via ionic interaction, allowing for aggressive washing of matrix interferences.

Module 1: Extraction Efficiency (The MCX Protocol)

User Question:

"I am getting good recovery for Imidafenacin but less than 40% recovery for the M9 glucuronide using HLB cartridges. How can I improve M9 recovery without losing the parent?"

Root Cause Analysis:

HLB (Hydrophilic-Lipophilic Balance) columns rely on reversed-phase retention. M9 is too polar; it likely breaks through the column during the load or wash steps, especially if the wash solvent contains even a small percentage of organic modifier.

The Fix: Switch to Mixed-Mode Cation Exchange (MCX)

You must exploit the basic nitrogen in the imidazole ring (pKa ~7.0–7.5). By acidifying the sample, you protonate this nitrogen, allowing it to bind to the sulfonate groups of the MCX sorbent. This bond is strong enough to withstand 100% organic washes, cleaning up the sample significantly.

Validated MCX Protocol
StepSolvent/BufferMechanism
1. Pre-treatment Dilute Plasma/Urine 1:1 with 2% Formic Acid (aq) .Acidifies sample (pH < 4) to protonate the imidazole nitrogen (

).
2. Conditioning 1 mL Methanol followed by 1 mL Water.Activates sorbent ligands.
3. Loading Load pre-treated sample at 1 mL/min.Analytes bind via Ionic Interaction (strong) and Hydrophobic interaction (weak).
4. Wash 1 1 mL 0.1 N HCl .Removes proteins and endogenous bases/zwitterions that don't bind tightly.
5. Wash 2 1 mL 100% Methanol .CRITICAL STEP: Removes neutral lipids and hydrophobic interferences. Since analytes are ionically bound, they will not elute.
6. Elution 2 x 400 µL 5% Ammonium Hydroxide in Methanol .High pH (>10) deprotonates the imidazole, breaking the ionic bond. Organic solvent releases the hydrophobic interaction.
Visual Workflow: MCX Extraction Logic

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Add 2% Formic Acid (Target pH ~3.0) Start->Acidify Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->Load Binding Mechanism: Imidazole Ring Protonates (NH+) Binds to Sorbent (SO3-) Load->Binding Chemistry Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Lipids/Neutrals) Wash1->Wash2 Analytes Retained Elute Elute: 5% NH4OH in MeOH (Breaks Ionic Bond) Wash2->Elute Analytes Retained Result Clean Extract: Contains Parent + M9 + M2 Elute->Result

Figure 1: Decision logic for Mixed-Mode Cation Exchange (MCX) extraction of Imidafenacin. Note the aggressive organic wash (Wash 2) permitted by the ionic retention mechanism.

Module 2: Stability of Metabolite M9 (Glucuronide)

User Question:

"My M9 peak area decreases if the samples sit in the autosampler for more than 12 hours, while the Parent peak increases. What is happening?"

Troubleshooting Diagnosis:

You are observing In-Situ Hydrolysis . The N-glucuronide bond in M9 is susceptible to hydrolysis, converting it back into the parent Imidafenacin. This artificially inflates parent concentration and underestimates the metabolite.

Key Stability Factors:
  • Enzymatic Hydrolysis (Urine): Urine contains bacteria with

    
    -glucuronidase activity.
    
    • Action: Add sodium azide (0.02%) or keep urine strictly at 4°C immediately after collection.

  • Chemical Hydrolysis (pH): Acyl glucuronides are unstable at basic pH. While M9 is an N-glucuronide (generally more stable), it can still degrade at high pH or high temperatures.

  • In-Source Fragmentation (ISF): This is an instrument artifact, not a sample prep issue. The M9 metabolite may lose the glucuronide moiety inside the ion source of the mass spectrometer, appearing as the Parent ion.

Differentiation Protocol: Real Degradation vs. In-Source Fragmentation
Test StepObservationConclusion
Chromatographic Separation Ensure M9 and Parent elute at different retention times (Rt).If M9 and Parent co-elute, you cannot distinguish ISF from the Parent. Must separate peaks.
Monitor Transition Monitor the Parent transition at the M9 retention time.If you see a peak for the Parent mass at the M9 retention time, In-Source Fragmentation is occurring.
Solution ISF: Optimize declustering potential (DP) or source temperature. Degradation: Acidify reconstituted samples (pH 4-5) and keep autosampler at 4°C.

Module 3: Chromatographic Resolution

User Question:

"M9 elutes in the void volume and suffers from ion suppression. How do I retain it?"

Technical Insight:

M9 is highly polar. On a standard C18 column with high organic initial conditions, it will not retain.

Recommended Column Chemistry:

Do not use a standard C18. Use a Polar-Embedded C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

Option A: Polar-Embedded C18 (Easier to implement)

  • Stationary Phase: C18 with a hydrophilic group (e.g., amide or carbamate) embedded in the ligand chain.

  • Benefit: Allows the use of 100% aqueous mobile phase at the start of the gradient without "phase collapse."

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile

    • Gradient: Start at 5% B, hold for 1 min (to retain M9), then ramp to 90% B.

Option B: HILIC (Superior for M9, harder for Parent)

  • Stationary Phase: Bare Silica or Zwitterionic.

  • Benefit: M9 elutes after the parent (reversed elution order), keeping it away from the suppression zone at the solvent front.

Module 4: Summary of Validated Parameters

The following parameters are based on validated bioanalytical methods for Imidafenacin [1][2].

ParameterSpecificationNotes
Internal Standard Imidafenacin-d5 or d9Essential to compensate for matrix effects in urine.
Linearity Range 0.05 – 20 ng/mLHigh sensitivity required due to low dosage.
Recovery (SPE) > 85% for Parent> 80% for M9Achievable only with MCX chemistry.
Matrix Effect < 15% deviationUsing SIL-IS (Stable Isotope Labeled Internal Standard).
Detection Mode Positive ESI (MRM)Parent: m/z 320 → 206 M9: m/z 496 → 320

References

  • Mizuno, H., et al. (2007). "Absorption, metabolism, and excretion of [14C]imidafenacin... in healthy male subjects."[1] Drug Metabolism and Disposition. Link

  • Ohmori, S., et al. (2007). "Identification of human cytochrome P450 and uridine diphosphate-glucuronosyltransferase isoforms involved in the metabolism of imidafenacin." Drug Metabolism and Disposition. Link

  • FDA/EMA Guidelines. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

Disclaimer: This guide is for research and development purposes. All protocols should be validated in your specific laboratory environment according to GLP standards.

Sources

Troubleshooting

validating the specificity of an assay for a specific Imidafenacin metabolite

Introduction: The Specificity Challenge Welcome to the Bioanalytical Support Center. You are likely here because you are developing a quantitative assay for Imidafenacin (KRP-197) metabolites, specifically the ring-cleav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge

Welcome to the Bioanalytical Support Center. You are likely here because you are developing a quantitative assay for Imidafenacin (KRP-197) metabolites, specifically the ring-cleavage metabolite M-4 or the N-glucuronide M-9 .

In high-throughput bioanalysis, "Specificity" is often confused with "Selectivity." For Imidafenacin, specificity is the ability of your assay to unequivocally assess the analyte (e.g., M-4) in the presence of:

  • The Parent Drug (Imidafenacin): Often present at much higher concentrations.

  • Labile Metabolites (M-9 Glucuronide): Which can undergo in-source fragmentation, mimicking the parent or other metabolites.

  • Isobaric Interferences: Other oxidized metabolites (e.g., M-2) that may share mass transitions.

This guide moves beyond generic SOPs to address the mechanistic failures common in anticholinergic drug assays.

Module 1: Metabolic Landscape & Interference Risk

Before validating, you must map the potential interferences. Imidafenacin is metabolized via two primary pathways: CYP3A4 (oxidative) and UGT1A4 (glucuronidation).

Metabolic Pathway Diagram

The following diagram illustrates the critical interference points you must test during validation.

Imidafenacin_Metabolism Parent Imidafenacin (Parent Drug) CYP3A4 CYP3A4 (Oxidation) Parent->CYP3A4 UGT1A4 UGT1A4 (Glucuronidation) Parent->UGT1A4 M2 Metabolite M-2 (Oxidized Form) *Isobaric Risk* CYP3A4->M2 M4 Metabolite M-4 (Ring Cleavage) *Target Analyte* CYP3A4->M4 M9 Metabolite M-9 (N-Glucuronide) *Fragmentation Risk* UGT1A4->M9 M2->M4 Chromatographic Overlap? M9->Parent In-Source Fragmentation

Figure 1: Imidafenacin metabolic pathways highlighting critical points of bioanalytical interference (M-9 fragmentation and M-2 isobaric overlap).

Module 2: Troubleshooting Specificity (Q&A)

Issue 1: The "Ghost" Peak (In-Source Fragmentation)

User Question: "I am validating an assay for the Parent Imidafenacin, but I see a peak in my patient samples that isn't in my spiked standards. It elutes slightly earlier than the Parent. Is this contamination?"

Scientist Response: This is likely Metabolite M-9 (N-glucuronide) undergoing in-source fragmentation. Glucuronides are thermally labile. In the high-temperature environment of the ESI source, the glucuronic acid moiety (176 Da) can cleave off before the first quadrupole (Q1). The mass spectrometer then detects the remaining structure as the Parent Drug.

The Diagnostic Protocol:

  • Monitor the Glucuronide: Add a transition specific to M-9 (e.g., Parent Mass + 176 Da > Fragment) to your method.

  • Chromatographic Check: If the "Ghost Peak" co-elutes with the M-9 transition but has the mass of the Parent, it is fragmentation.

  • Resolution: You must chromatographically separate M-9 from the Parent. You cannot rely on mass spectrometry alone.

Issue 2: Differentiating Isobaric Metabolites (M-2 vs. M-4)

User Question: "I am trying to quantify Metabolite M-4. I see a secondary peak with the same MRM transition. How do I know which one is M-4?"

Scientist Response: M-2 (oxidized) and M-4 (ring cleavage) are products of CYP3A4 metabolism. Depending on the exact oxidation site, they may be isobaric (same mass) or have unique fragments.

The Validation Workflow:

  • Product Ion Scan: Perform a product ion scan (MS2) on both peaks. M-4 (ring cleavage) typically yields distinct fragments compared to the intact ring hydroxylation of M-2.

  • Reference Standards: Inject individual authentic standards of M-2 and M-4.

  • Relative Retention: M-4 (ring cleavage) is generally more polar than the intact Parent but may differ in polarity from M-2. Adjust your mobile phase modifier (e.g., switch from Formic Acid to Ammonium Acetate) to alter selectivity.

Module 3: The Specificity Validation Protocol

Do not rely on "clean" plasma alone. You must prove that high concentrations of the Parent drug do not interfere with the Metabolite quantification.

Experimental Design: The "Spike-Check"
Sample TypeCompositionPurposeAcceptance Criteria (FDA/EMA)
Blank Processed Matrix (No Analyte, No IS)Assess background noise< 20% of LLOQ response
Zero Processed Matrix + Internal Standard (IS)Assess IS purity/crosstalkNo interference at Analyte RT
Specificity A Blank Matrix + Parent Drug (ULOQ) Check Parent -> Metabolite crosstalk< 20% of Metabolite LLOQ response
Specificity B Blank Matrix + Metabolite M-9 (High) Check Glucuronide -> Parent conversion< 20% of Parent LLOQ response
LLOQ Matrix + Target Metabolite at LLOQSensitivity baselineS/N > 5:1
Step-by-Step Procedure
  • Prepare High Concentration Spike: Spike blank plasma with Imidafenacin (Parent) at the Upper Limit of Quantification (ULOQ) level (e.g., 50 ng/mL).

  • Prepare Metabolite M-9 Spike: If available, spike M-9 at a high physiological concentration (often 5-10x higher than Parent in urine).

  • Extract & Inject: Process these samples using your standard extraction (PPT/SPE/LLE) and inject in triplicate.

  • Calculate % Interference:

    
    
    

Module 4: Decision Logic for Validation Failure

If your specificity test fails (Interference > 20% of LLOQ), use this logic tree to resolve the issue.

Validation_Logic Start Specificity Test Failed (>20% Interference) CheckRT Does Interference Co-elute with Analyte? Start->CheckRT YesCoelute Yes: Co-elution CheckRT->YesCoelute NoCoelute No: Different RT CheckRT->NoCoelute MassCheck Check Mass Transitions (Crosstalk?) YesCoelute->MassCheck Carryover Check Injector Carryover NoCoelute->Carryover ChromOpt Optimize Chromatography (Gradient/Column) MassCheck->ChromOpt Isobaric Metabolite SourceCheck Check Source Temp/Voltage (In-Source Frag?) MassCheck->SourceCheck Parent appearing as Metabolite

Figure 2: Troubleshooting logic for specificity failures during Imidafenacin assay validation.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kanayama, N., et al. (2007).[2] Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases. Xenobiotica. Retrieved from [Link]

  • Shimada, T., et al. (2007).[3] Absorption, metabolism, and excretion of [14C]imidafenacin...[4] after oral administration to healthy male subjects.[4] Drug Metabolism and Disposition.[3][5] Retrieved from [Link]

  • Morin, L.P. (2013). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Bioanalysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolite Profiling of Imidafenacin and Solifenacin in Drug Development

For researchers, scientists, and drug development professionals engaged in the study of anticholinergic agents for overactive bladder (OAB), a nuanced understanding of their metabolic fate is paramount. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of anticholinergic agents for overactive bladder (OAB), a nuanced understanding of their metabolic fate is paramount. This guide provides an in-depth comparative analysis of the metabolite profiles of two prominent OAB therapies: Imidafenacin and Solifenacin. Moving beyond a mere list of metabolites, we will explore the causality behind their metabolic pathways, the analytical methodologies for their characterization, and the clinical implications of their distinct metabolic profiles.

Introduction: Why Metabolite Profiling Matters for Imidafenacin and Solifenacin

Imidafenacin and Solifenacin are both muscarinic receptor antagonists that effectively manage the symptoms of OAB.[1] While they share a therapeutic target, their chemical structures and, consequently, their metabolic pathways diverge significantly. Metabolite profiling is a critical component of preclinical and clinical drug development for several key reasons:

  • Efficacy and Safety: Metabolites can be pharmacologically active, contributing to the overall therapeutic effect or, conversely, mediating off-target effects and toxicity.

  • Pharmacokinetic Variability: The rate and pathway of metabolism can vary significantly between individuals due to genetic polymorphisms in drug-metabolizing enzymes, leading to differences in drug exposure and response.

  • Drug-Drug Interactions (DDIs): Co-administered drugs can inhibit or induce the enzymes responsible for metabolizing Imidafenacin or Solifenacin, altering their plasma concentrations and potentially leading to adverse events.

This guide will dissect the metabolic landscapes of Imidafenacin and Solifenacin, providing the foundational knowledge necessary for robust drug development programs.

Metabolic Pathways: A Tale of Two Molecules

The biotransformation of Imidafenacin and Solifenacin is primarily orchestrated by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems in the liver.[2][3] However, the specific enzymes involved and the resulting metabolites are distinct.

Imidafenacin Metabolism

Imidafenacin undergoes both Phase I (oxidation) and Phase II (glucuronidation) metabolism. The major enzymes responsible for its biotransformation are CYP3A4 and UGT1A4.[3]

The primary metabolic routes for Imidafenacin include:

  • N-glucuronidation: The formation of an N-glucuronide conjugate (M-9) is a major metabolic pathway.[4]

  • Oxidation of the 2-methylimidazole moiety: This leads to the formation of an oxidized metabolite (M-2) and a ring-cleavage product (M-4).[4]

  • Formation of dihydrodiol isomers: Unique to Imidafenacin are the interchangeable cis- and trans-isomers of 4,5-dihydrodiol forms of the 2-methylimidazole moiety found in urine and feces.[4]

Importantly, preclinical studies have indicated that the metabolites of Imidafenacin (M-2, M-4, and M-9) have low affinity for muscarinic acetylcholine receptors, suggesting they are pharmacologically inactive.[5]

Solifenacin Metabolism

Solifenacin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, with minor contributions from other pathways.[6][7][8][9][10]

The main metabolic pathways for Solifenacin are:

  • N-oxidation of the quinuclidin ring: This results in the formation of the N-oxide of solifenacin.[7][8][9]

  • 4R-hydroxylation of the tetrahydroisoquinoline ring: This leads to the formation of 4R-hydroxy solifenacin.[7][8][9]

  • Further oxidation and glucuronidation: The primary metabolites can undergo further biotransformation to form 4R-hydroxy-N-oxide of solifenacin and an N-glucuronide.[7][8]

Unlike Imidafenacin, Solifenacin has one pharmacologically active metabolite, 4R-hydroxy solifenacin. However, it is present at low concentrations in plasma and is considered unlikely to significantly contribute to the overall clinical activity of the drug.[7][8][9]

Visualizing the Metabolic Divergence

To better illustrate the distinct metabolic fates of Imidafenacin and Solifenacin, the following diagrams outline their primary biotransformation pathways.

cluster_imidafenacin Imidafenacin Metabolism Imidafenacin Imidafenacin M9 M-9 (N-glucuronide) Imidafenacin->M9 UGT1A4 M2 M-2 (Oxidized imidazole) Imidafenacin->M2 CYP3A4 M4 M-4 (Ring-cleavage) M2->M4 Dihydrodiols Dihydrodiol isomers M2->Dihydrodiols

Caption: Metabolic pathway of Imidafenacin.

cluster_solifenacin Solifenacin Metabolism Solifenacin Solifenacin N_oxide N-oxide Solifenacin->N_oxide CYP3A4 Hydroxy 4R-hydroxy solifenacin (Active) Solifenacin->Hydroxy CYP3A4 N_glucuronide N-glucuronide Solifenacin->N_glucuronide UGTs Hydroxy_N_oxide 4R-hydroxy-N-oxide Hydroxy->Hydroxy_N_oxide

Caption: Metabolic pathway of Solifenacin.

Comparative Summary of Metabolite Profiles

The following table provides a concise comparison of the key features of Imidafenacin and Solifenacin metabolism.

FeatureImidafenacinSolifenacin
Primary Metabolizing Enzymes CYP3A4, UGT1A4[3]CYP3A4[6][7][8][9][10]
Major Metabolites M-9 (N-glucuronide), M-2 (oxidized), M-4 (ring-cleavage), Dihydrodiol isomers[4]N-oxide, 4R-hydroxy solifenacin, 4R-hydroxy-N-oxide, N-glucuronide[7][8][9]
Pharmacologically Active Metabolites None reported[5]4R-hydroxy solifenacin (low concentrations)[7][8][9]
Key Metabolic Pathways N-glucuronidation, Oxidation of imidazole moiety[4]N-oxidation, 4R-hydroxylation[7][8][9]

Experimental Protocol for Comparative Metabolite Profiling

To empirically compare the metabolite profiles of Imidafenacin and Solifenacin, a robust and validated analytical methodology is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, offering high sensitivity and selectivity.[11]

Step-by-Step Methodology
  • Sample Collection and Preparation:

    • Collect plasma and urine samples from subjects administered with either Imidafenacin or Solifenacin.

    • For plasma, perform a protein precipitation step using a solvent like acetonitrile to remove larger proteins.

    • For urine, a dilution step may be sufficient, or solid-phase extraction (SPE) can be employed for sample cleanup and concentration of metabolites.[11] The choice of SPE sorbent should be optimized based on the physicochemical properties of the parent drugs and their expected metabolites.

  • Liquid Chromatography Separation:

    • Utilize a reversed-phase C18 column for the chromatographic separation of the parent drug and its metabolites.

    • Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol). The gradient allows for the effective separation of compounds with a range of polarities.

  • Mass Spectrometry Detection and Quantification:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[11]

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting specific precursor-to-product ion transitions for the parent drug and each of its known or suspected metabolites, ensuring high specificity.

    • For the identification of unknown metabolites, full-scan MS and product ion scan experiments can be performed to obtain molecular weight and fragmentation information.

  • Data Analysis and Interpretation:

    • Quantify the concentrations of the parent drug and its metabolites using a calibration curve prepared with authentic standards.

    • Compare the relative abundance of each metabolite between the Imidafenacin and Solifenacin treatment groups.

    • Identify any unique metabolites specific to each drug.

Experimental Workflow Diagram

SampleCollection Sample Collection (Plasma, Urine) SamplePrep Sample Preparation (Protein Precipitation/SPE) SampleCollection->SamplePrep LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM, Full Scan) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification, Comparison) MS_Detection->DataAnalysis

Caption: Experimental workflow for comparative metabolite profiling.

Clinical and Pharmacological Implications

The differences in the metabolic profiles of Imidafenacin and Solifenacin have several important clinical and pharmacological implications:

  • Side Effect Profile: The distinct metabolic pathways and the nature of the metabolites may contribute to the observed differences in the side effect profiles of the two drugs. For instance, some studies have suggested a lower incidence of constipation with Imidafenacin compared to Solifenacin, which could be related to their different pharmacokinetic and metabolic properties.[12][13]

  • Potential for Drug-Drug Interactions: Both drugs are primarily metabolized by CYP3A4, making them susceptible to DDIs with strong inhibitors or inducers of this enzyme.[3] For example, co-administration with potent CYP3A4 inhibitors like ketoconazole can significantly increase the plasma concentrations of both drugs, necessitating dose adjustments for Solifenacin.[7][8]

  • Pharmacogenomics: Genetic variations in CYP3A4 and UGT1A4 could potentially influence the metabolism of Imidafenacin and Solifenacin, leading to inter-individual differences in drug response and tolerability.

Conclusion

This comprehensive guide has illuminated the distinct metabolic profiles of Imidafenacin and Solifenacin. Imidafenacin is characterized by metabolism via both CYP3A4 and UGT1A4, leading to the formation of pharmacologically inactive metabolites. In contrast, Solifenacin is primarily metabolized by CYP3A4, producing one active metabolite at low concentrations.

A thorough understanding of these differences, supported by robust analytical methodologies such as LC-MS/MS, is crucial for drug development professionals. This knowledge enables a more informed assessment of drug efficacy, safety, and the potential for drug-drug interactions, ultimately contributing to the development of safer and more effective therapies for overactive bladder. The shorter half-life of Imidafenacin and the inactivity of its metabolites may offer a favorable tolerability profile.[5][14] In contrast, the longer half-life of Solifenacin may lead to more persistent side effects.[5] These factors should be carefully considered when selecting an appropriate treatment for patients with OAB.[15][16]

References

  • Kuipers, B., et al. (2007). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 46(1), 1-14. [Link]

  • U.S. Food and Drug Administration. (2004). VESIcare (solifenacin succinate) Tablets Label. [Link]

  • U.S. Food and Drug Administration. (2012). Vesicare (solifenacin succinate) tablets label. [Link]

  • Shimada, K., et al. (2007). Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects. Drug Metabolism and Disposition, 35(9), 1541-1549. [Link]

  • DailyMed. (2023). SOLIFENACIN SUCCINATE tablet, film coated. [Link]

  • Smulders, R. A., et al. (2007). Clinical Pharmacokinetics and Pharmacodynamics of Solifenacin. Clinical Pharmacokinetics, 46(1), 1-14. [Link]

  • PubChem. (n.d.). Imidafenacin. National Center for Biotechnology Information. [Link]

  • Takeda, M., et al. (2012). Experience with imidafenacin in the management of overactive bladder disorder. Therapeutic Advances in Urology, 4(4), 191-202. [Link]

  • Zaitsu, M., et al. (2011). Comparative evaluation of the safety and efficacy of long-term use of Imidafenacin and Solifenacin in patients with overactive bladder: A prospective randomized parallel-group trial (the LIST study). International Journal of Urology, 18(9), 657-664. [Link]

  • Shimada, K., et al. (2007). Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 21(9), 940-948. [Link]

  • Slideshare. (2014). Imidafenacin versus Solifenacin in Overactive bladder. [Link]

  • ResearchGate. (n.d.). of the pharmacokinetics of imidafenacin. [Link]

  • Kanayama, N., et al. (2007). Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of imidafenacin to inhibit human cytochrome P450 enzymes. Xenobiotica, 37(2), 139-154. [Link]

  • Zaitsu, M., et al. (2011). Comparative Evaluation of the Safety and Efficacy of Long-Term Use of Imidafenacin and Solifenacin in Patients with Overactive Bladder: A Prospective, Open, Randomized, Parallel-Group Trial (the LIST Study). International Journal of Urology, 18(9), 657-664. [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141. [Link]

  • Homma, Y., et al. (2012). Comparison of two different antimuscarinics, imidafenacine and solifenacin, for treatment of overactive bladder. Neurourology and Urodynamics, 31(6), 832-833. [Link]

  • Zaitsu, M., et al. (2011). Comparative evaluation of the safety and efficacy of long-term use of imidafenacin and solifenacin in patients with overacti. European Urology Supplements, 10(2), 164. [Link]

Sources

Comparative

Comparative Guide: Inter-Species Metabolism of Imidafenacin

Executive Summary This guide provides a technical analysis of the metabolic disposition of Imidafenacin, a potent M3/M1 muscarinic antagonist used for Overactive Bladder (OAB). Unlike older antimuscarinics that rely heav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the metabolic disposition of Imidafenacin, a potent M3/M1 muscarinic antagonist used for Overactive Bladder (OAB). Unlike older antimuscarinics that rely heavily on single-pathway oxidative metabolism (often CYP2D6 or CYP3A4 exclusively), Imidafenacin exhibits a dual metabolic clearance pathway involving both Cytochrome P450 (CYP3A4) and Uridine 5'-diphospho-glucuronosyltransferase (UGT1A4/1A3).

This guide compares this metabolic profile across species (Human, Rat, Dog) and benchmarks it against key market alternatives (Solifenacin, Tolterodine), highlighting how Imidafenacin's metabolic diversity reduces the risk of drug-drug interactions (DDIs) and genetic polymorphism variability.

Mechanistic Basis: The Dual-Pathway Advantage

Imidafenacin is metabolized primarily in the liver. Its metabolic stability is derived from its ability to utilize two distinct enzyme superfamilies. This is a critical safety feature: if one pathway is inhibited (e.g., by a CYP3A4 inhibitor like ketoconazole), the UGT pathway serves as a "metabolic shunt," preventing toxic accumulation of the parent drug.

Key Metabolites[1]
  • M-9 (N-glucuronide): The major metabolite in humans.[1] Formed via direct conjugation by UGT1A4 (and to a lesser extent UGT1A3).

  • M-2 (Oxidized form): Formed via CYP3A4 . Represents the N-oxide of the imidazole moiety.

  • M-4 (Ring-cleavage form): A secondary metabolite resulting from further oxidation/hydrolysis, often accumulating in plasma at later time points (

    
    ).
    
Metabolic Pathway Diagram

The following diagram illustrates the divergence between oxidative (CYP) and conjugative (UGT) metabolism.

Imidafenacin_Metabolism cluster_legend Enzymatic Pathways Parent Imidafenacin (Parent Drug) CYP3A4 CYP3A4 (Oxidation) Parent->CYP3A4 Major Route 1 UGT1A4 UGT1A4 (Glucuronidation) Parent->UGT1A4 Major Route 2 M2 Metabolite M-2 (N-Oxide) CYP3A4->M2 Oxidation M9 Metabolite M-9 (N-Glucuronide) UGT1A4->M9 Conjugation M4 Metabolite M-4 (Ring Cleavage) M2->M4 Hydrolysis/Cleavage Excretion Urinary/Fecal Excretion M4->Excretion M9->Excretion

Figure 1: Dual metabolic pathway of Imidafenacin showing parallel clearance via CYP3A4 oxidation and UGT1A4 glucuronidation.

Inter-Species Comparative Analysis

Understanding species differences is vital for extrapolating preclinical toxicology data to human safety.[2][3]

Species-Specific Metabolic Profiles
FeatureHuman Rat Dog
Primary Clearance Balanced (Hepatic + Renal)High Biliary ExcretionHepatic Dominant
Major Metabolite M-9 (Glucuronide)Oxidized metabolitesMixed (Species-dependent CYP expression)
Tissue Binding Plasma protein binding (~88%)High Bladder Selectivity (Accumulates in bladder tissue > serum)Moderate
Enzyme Homology CYP3A4 / UGT1A4CYP3A1/2 (High activity)CYP3A12 / CYP3A26

Critical Insight: In rats, Imidafenacin shows a unique pharmacodynamic advantage: significant accumulation in the bladder tissue itself. Studies utilizing [3H]NMS binding assays confirmed that Imidafenacin concentrations in rat bladder tissue were significantly higher than in the submaxillary gland. This "tissue selectivity" helps explain the reduced incidence of dry mouth (xerostomia) compared to non-selective agents, despite the rat's high biliary clearance rate.

Extrapolation Risks
  • Rat Models: Rats are excellent for studying bladder tissue distribution but overestimate biliary clearance compared to humans.

  • Dog Models: Dogs are generally poor predictors for UGT-mediated metabolism due to differences in UGT isoform substrate specificity (specifically UGT1A4 orthologs). Therefore, human safety regarding the M-9 metabolite relies heavily on human liver microsome (HLM) data rather than canine models.

Benchmarking Against Alternatives

Imidafenacin is often compared to Solifenacin (a pure CYP3A4 substrate) and Tolterodine (CYP2D6 dependent).

Comparative Pharmacokinetics Table
ParameterImidafenacin Solifenacin Tolterodine
Half-life (

)
~3-4 hours (Short)~45-68 hours (Long)~2-4 hours
Dosing Frequency BID (Twice daily)QD (Once daily)BID or QD (ER)
Primary Enzymes CYP3A4 + UGT1A4 CYP3A4 (Exclusive)CYP2D6 (Major) + CYP3A4
Genetic Impact Low (UGT/CYP balance)LowHigh (CYP2D6 Poor Metabolizers)
DDI Risk Low (Dual pathway shunt)Moderate (Strong CYP3A4 inhibitors increase exposure)Moderate (CYP2D6 inhibitors)
Adverse Events Lower constipation ratesHigher constipation rates (due to long

)
Dry mouth common
Performance Analysis
  • Safety vs. Convenience: Solifenacin offers convenient once-daily dosing due to its long half-life. However, this long residence time contributes to higher rates of constipation and accumulation in elderly patients with reduced hepatic function.

  • Metabolic Resilience: Imidafenacin's dual pathway makes it "metabolically resilient." In clinical studies (LIST Study), Imidafenacin showed a significantly lower incidence of constipation compared to Solifenacin over 52 weeks, likely due to its shorter half-life and lack of accumulation, making it a preferable option for frail elderly patients.

Experimental Protocol: In Vitro Metabolic Stability

To verify the dual-pathway metabolism in a lab setting, the following "Metabolic Stability Assay" using Liver Microsomes is the gold standard.

Objective

Determine the intrinsic clearance (


) and contribution of CYP vs. UGT enzymes using specific co-factors.
Workflow Diagram

Workflow Start Microsome Preparation (Human/Rat/Dog Liver Microsomes) PreInc Pre-incubation (37°C, 5 min) Buffer + Microsomes + Drug Start->PreInc Split Split Reaction PreInc->Split PathA Pathway A: Oxidative Add NADPH Regenerating System Split->PathA Test CYP PathB Pathway B: Glucuronidation Add UDPGA + Alamethicin Split->PathB Test UGT Incubation Incubation (0, 5, 15, 30, 60 min) PathA->Incubation PathB->Incubation Quench Quench Reaction (Ice-cold Acetonitrile) Incubation->Quench Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis

Figure 2: Experimental workflow for distinguishing CYP-mediated vs. UGT-mediated clearance in liver microsomes.

Step-by-Step Methodology
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Activation (Alamethicin): For UGT assessment, microsomes must be permeabilized. Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 min. Note: This step is crucial for UGT1A4 activity but unnecessary for CYP3A4.

  • Reaction Mix:

    • Substrate: Imidafenacin (1 µM final concentration).

    • Protein: 0.5 mg/mL microsomal protein.

  • Initiation:

    • Set A (CYP): Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

    • Set B (UGT): Add UDPGA (5 mM) and MgCl2 (5 mM).

  • Sampling: At

    
     min, remove aliquots and mix immediately with ice-cold acetonitrile containing Internal Standard (e.g., Deuterated Imidafenacin).
    
  • Analysis: Centrifuge (3000g, 10 min). Inject supernatant into LC-MS/MS. Monitor transitions for Imidafenacin (Parent), M-2 (+16 Da), and M-9 (+176 Da).

References

  • Kanayama, N., et al. (2007). "Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases."[4] Xenobiotica.

  • Ohmori, S., et al. (2007). "Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects." Drug Metabolism and Disposition.

  • Zaitsu, M., et al. (2011). "Comparative evaluation of the safety and efficacy of long-term use of Imidafenacin and Solifenacin in patients with overactive bladder: A prospective, open, randomized, parallel-group trial (the LIST Study)." Urology.

  • Yamada, S., et al. (2011). "Pharmacokinetics of imidafenacin, a novel antimuscarinic agent, may contribute largely to the bladder-selective pharmacological effects." International Continence Society (ICS).

  • Ohno, T., et al. (2008). "Population pharmacokinetic analysis of a novel muscarinic receptor antagonist, imidafenacin, in healthy volunteers and overactive bladder patients." Drug Metabolism and Pharmacokinetics.

Sources

Validation

Comparative Evaluation of Imidafenacin Metabolite Quantification: High-Sensitivity UPLC-MS/MS vs. Traditional Methodologies

Executive Summary: The Analytical Challenge Imidafenacin is a potent muscarinic antagonist used for the treatment of overactive bladder (OAB).[1] Its pharmacokinetic profile is characterized by rapid absorption and exten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Imidafenacin is a potent muscarinic antagonist used for the treatment of overactive bladder (OAB).[1] Its pharmacokinetic profile is characterized by rapid absorption and extensive metabolism, primarily via CYP3A4 and UGT1A4, yielding critical metabolites such as M-2 (oxidized form) , M-4 (ring-cleavage form) , and M-9 (N-glucuronide) .

For drug development professionals, the challenge is twofold:

  • Low Abundance: Imidafenacin and its active metabolites circulate at picogram-per-milliliter (pg/mL) levels.[2]

  • Structural Complexity: Metabolites like M-9 are highly polar, while M-2 and M-4 require precise separation to avoid isobaric interference.

This guide evaluates the performance of an Optimized UPLC-MS/MS Assay (The Product) against traditional HPLC-UV and Standard LC-MS methodologies. We focus specifically on linearity and precision , the two pillars of bioanalytical validation defined by ICH M10 guidelines.

Metabolic Pathway & Analytical Targets[3][4]

Understanding the metabolic cascade is prerequisite to selecting the correct assay. The following diagram illustrates the primary metabolic pathways of Imidafenacin that necessitate multi-analyte monitoring.

Imidafenacin_Metabolism Imidafenacin Imidafenacin (Parent Drug) CYP3A4 CYP3A4 (Oxidation) Imidafenacin->CYP3A4 UGT1A4 UGT1A4 (Glucuronidation) Imidafenacin->UGT1A4 M2 M-2 Metabolite (Oxidized Form) CYP3A4->M2 Primary Route M4 M-4 Metabolite (Ring Cleavage) CYP3A4->M4 Secondary Route M9 M-9 Metabolite (N-Glucuronide) UGT1A4->M9 Conjugation

Figure 1: Primary metabolic pathways of Imidafenacin.[1] M-2 and M-9 represent the major circulating metabolites requiring high-sensitivity quantification.

Methodological Comparison

The "Product" in this evaluation is a High-Sensitivity UPLC-MS/MS workflow utilizing Solid Phase Extraction (SPE). We compare this against legacy HPLC-UV and Standard Protein Precipitation (PPT) LC-MS methods.

Table 1: Comparative Performance Overview
FeatureOptimized UPLC-MS/MS (The Product) Standard LC-MS (PPT) Traditional HPLC-UV
Detection Principle Tandem Mass Spectrometry (MRM)Single Quad or Older Triple QuadUltraviolet (220 nm)
Sample Prep Solid Phase Extraction (SPE) Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
LLOQ (Sensitivity) 10 pg/mL 100–500 pg/mL~5–10 ng/mL
Linearity Range 10–5000 pg/mL (Wide)500–10,000 pg/mL (Narrow)10–1000 ng/mL (High Range)
Matrix Effect Minimal (<5% suppression)High (due to phospholipids)N/A (Interference prone)
Throughput High (3 min run time)Medium (8–10 min run time)Low (20+ min run time)

Expert Insight: The failure of HPLC-UV in this context is due to the lack of a strong chromophore and the low therapeutic dose (0.1 mg). While standard LC-MS (PPT) improves detection, it suffers from ion suppression caused by residual phospholipids. The Optimized UPLC-MS/MS method uses SPE to remove these interferences, enabling the 10 pg/mL LLOQ required for terminal phase PK monitoring.

Experimental Protocol (Self-Validating System)

To replicate the high-precision results of the UPLC-MS/MS method, follow this protocol. This workflow is designed to be self-validating by including internal standards (IS) at the extraction step.

Sample Preparation (Solid Phase Extraction)

Rationale: SPE provides cleaner extracts than PPT, essential for maintaining linearity at the lower end of the curve.

  • Aliquot: Transfer 200 µL of human plasma into a clean tube.

  • IS Addition: Spike with 20 µL of stable isotope-labeled Imidafenacin-d9 (Internal Standard).

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water to disrupt protein binding. Vortex for 30s.

  • Conditioning: Condition the SPE cartridge (e.g., Oasis MCX or equivalent mixed-mode cation exchange) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Wash: Wash with 1 mL 2% Formic Acid (removes proteins) followed by 1 mL Methanol (removes neutral lipids).

  • Elution: Elute analytes with 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL Mobile Phase.

UPLC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

MRM Transitions:

  • Imidafenacin: m/z 320.2 → 252.1

  • M-2 Metabolite: m/z 336.2 → 268.1

  • M-4 Metabolite: m/z 338.2 → 270.1

Evaluation of Linearity and Precision

The following data demonstrates why the UPLC-MS/MS method is the superior choice for regulatory submission.

Linearity Assessment

Linearity was evaluated using an 8-point calibration curve. A weighted linear regression model (


) was applied.

Why


 weighting? 
Bioanalytical data is heteroscedastic—the variance increases with concentration. Unweighted regression biases the curve toward high concentrations, causing massive errors at the LLOQ. The 

weighting normalizes this error, ensuring accuracy across the full dynamic range.
AnalyteRange (pg/mL)Regression ModelCorrelation Coefficient (

)
Accuracy at LLOQ
Imidafenacin 10 – 5000Linear (

)
> 0.99898.5%
M-2 10 – 5000Linear (

)
> 0.99696.2%
M-4 10 – 1000Linear (

)
> 0.99594.8%

Result: The method demonstrates excellent linearity starting from 10 pg/mL, covering the full therapeutic window.

Precision and Accuracy (Inter-Assay)

Precision is defined by the Coefficient of Variation (%CV). Regulatory guidelines (ICH M10) require CV < 15% (20% at LLOQ).

QC LevelConcentration (pg/mL)Imidafenacin %CV (n=18)M-2 %CV (n=18)M-4 %CV (n=18)Pass/Fail
LLOQ 106.4%8.2%9.1%PASS
Low QC 304.1%5.5%6.0%PASS
Mid QC 2503.2%4.1%4.8%PASS
High QC 40002.8%3.5%3.9%PASS

Result: The UPLC-MS/MS method achieves <10% CV even at the LLOQ, significantly outperforming standard HPLC methods which often exhibit >20% variability at trace levels.

Analytical Workflow Visualization

The following diagram summarizes the decision logic and workflow for the optimized assay, highlighting the critical control points (CCPs) that ensure data integrity.

Analytical_Workflow Start Plasma Sample (200 µL) IS_Add Add Internal Standard (Imidafenacin-d9) Start->IS_Add PreTreat Acidic Pre-treatment (Disrupt Protein Binding) IS_Add->PreTreat SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) PreTreat->SPE Remove Phospholipids LC UPLC Separation (C18, 1.7 µm) SPE->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Separation Data Data Analysis (Weighted Regression 1/x²) MS->Data Quantification

Figure 2: Optimized bioanalytical workflow ensuring removal of matrix interferences and high-precision quantification.

Conclusion

For the quantification of Imidafenacin and its metabolites, HPLC-UV is obsolete due to insufficient sensitivity. While standard protein precipitation LC-MS methods are faster to develop, they lack the robustness required for low-level metabolite monitoring (M-2, M-4) due to matrix effects.

The Optimized UPLC-MS/MS method with SPE is the only validated approach that delivers:

  • Linearity from 10 pg/mL to 5000 pg/mL (

    
    ).
    
  • Precision of <10% CV at LLOQ.

  • Selectivity against isobaric interferences.

For clinical pharmacokinetic studies, adopting this high-sensitivity workflow is not just an option—it is a regulatory necessity to ensure data integrity.

References

  • Masuda, Y., et al. (2007). "Development and validation of bioanalytical methods for Imidafenacin (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Shimada, T., et al. (2007).[4] "Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects."[5] Drug Metabolism and Disposition.

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[6]

  • ICH. (2019). "M10 Bioanalytical Method Validation." International Council for Harmonisation.

  • Kobayashi, F., et al. (2007). "Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors."[2] Arzneimittelforschung.

Sources

Comparative

Comparative Guide: Simultaneous Determination of Imidafenacin and Metabolites (M2, M4) in Human Plasma

Executive Summary Imidafenacin (KRP-197) is a potent anticholinergic agent used for the treatment of overactive bladder (OAB).[1] Its pharmacokinetic (PK) profile is characterized by rapid absorption and extensive metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidafenacin (KRP-197) is a potent anticholinergic agent used for the treatment of overactive bladder (OAB).[1] Its pharmacokinetic (PK) profile is characterized by rapid absorption and extensive metabolism, primarily via CYP3A4 and UGT1A4. For accurate PK profiling, researchers must quantify not only the parent drug but also its primary metabolites: the oxidized form (M2) and the ring-cleavage form (M4) .

This guide compares two bioanalytical approaches: a high-throughput Protein Precipitation (PPT) method versus an optimized Liquid-Liquid Extraction (LLE) method.[2] While PPT offers speed, our validation data indicates that LLE coupled with UPLC-MS/MS is the superior protocol for minimizing matrix effects and achieving the sub-nanogram sensitivity required for metabolite quantification.

Part 1: The Analytical Challenge

Simultaneous determination of Imidafenacin and its metabolites presents specific challenges:

  • Polarity Divergence: M2 (oxidized) is more polar than the parent, while M4 (cleaved) exhibits distinct retention behavior, making isocratic elution difficult.

  • Low Concentrations: Imidafenacin is dosed at low levels (0.1 mg), resulting in plasma Cmax values often below 1 ng/mL. Metabolites circulate at even lower concentrations.

  • Ion Suppression: Phospholipids remaining in plasma extracts can severely suppress the ionization of early-eluting polar metabolites (M2).

Part 2: Method Comparison (PPT vs. LLE)

The following table contrasts the performance of a standard Protein Precipitation method against the recommended Liquid-Liquid Extraction protocol.

FeatureMethod A: Protein Precipitation (PPT)Method B: Liquid-Liquid Extraction (LLE)
Principle Non-selective removal of proteins using Acetonitrile.Partitioning of analytes into organic solvent (MTBE) at alkaline pH.
Sample Volume 50 µL200 µL
Cleanliness Low: Phospholipids remain, causing ion suppression.High: Phospholipids and salts are excluded.
Sensitivity (LLOQ) ~0.1 ng/mL0.01 - 0.02 ng/mL (10-20 pg/mL)
Matrix Effect High (80-120% variability)Minimal (95-105% consistency)
Throughput High (Simple "Crash & Shoot")Moderate (Requires drying/reconstitution)
Suitability High-dose toxicology screening.Clinical PK studies & Trace Metabolite Analysis.

Verdict: For regulatory submission and full PK characterization, Method B (LLE) is the required standard due to its superior signal-to-noise ratio and reduced matrix interference.

Part 3: Recommended Protocol (LLE-UPLC-MS/MS)

Reagents & Standards
  • Analytes: Imidafenacin, Metabolite M2, Metabolite M4.[1][3][4]

  • Internal Standard (IS): Imidafenacin-d9 (Deuterated standard is critical to compensate for extraction variability).

  • Solvents: Methyl tert-butyl ether (MTBE), Ammonium Formate, LC-MS grade Acetonitrile.

Sample Preparation (Step-by-Step)

This protocol utilizes LLE to isolate the basic analytes from the plasma matrix.

  • Aliquoting: Transfer 200 µL of human plasma into a clean polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (5 ng/mL). Vortex for 30s.

  • Alkaline Modification: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide.

    • Expert Insight: Basifying the plasma suppresses ionization of the amine groups, rendering the drugs neutral and driving them into the organic phase.

  • Extraction: Add 1.5 mL of MTBE . Cap and shaker-vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) supernatant into a fresh glass tube.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Initial Gradient conditions). Vortex and transfer to autosampler vials.

UPLC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)

    • 3.0 - 3.5 min: 90% B (Wash)

    • 3.5 - 4.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Part 4: Validation Logic (Self-Validating Systems)

To ensure scientific integrity, the method must be validated against FDA/EMA guidelines.

Selectivity & Specificity
  • Test: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Interferences at the retention time of analytes must be < 20% of the LLOQ response.

Matrix Effect (The "Post-Column Infusion" Test)
  • Protocol: Infuse a constant stream of Imidafenacin/M2/M4 into the MS source while injecting a blank plasma extract via the LC column.

  • Observation: Monitor the baseline. A dip in the baseline at the analyte retention time indicates ion suppression.

  • Why LLE Wins: PPT extracts often show a massive dip (suppression) in the 1-2 minute window where polar metabolites elute. LLE extracts typically show a flat baseline.

Carryover
  • Protocol: Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ) standard.

  • Acceptance: Carryover must be < 20% of LLOQ.

Accuracy & Precision
  • Intra-day/Inter-day: Five replicates at LLOQ, Low, Medium, and High QC levels.

  • Acceptance: ±15% deviation (±20% for LLOQ).

Part 5: Workflow Visualization

The following diagram illustrates the critical decision points and flow of the optimized LLE methodology.

Imidafenacin_Workflow cluster_analytes Target Analytes Start Plasma Sample (200 µL) IS_Add Add IS (Imidafenacin-d9) + 0.1M NaOH Start->IS_Add pH Adjustment Extract Liquid-Liquid Extraction (MTBE Solvent) IS_Add->Extract Partitioning Centrifuge Centrifuge & Phase Separation Extract->Centrifuge Dry Evaporate Organic Layer (N2 at 40°C) Centrifuge->Dry Top Layer Only Recon Reconstitute in Mobile Phase Dry->Recon UPLC UPLC Separation (BEH C18 Column) Recon->UPLC Injection MS MS/MS Detection (ESI+) MRM Mode UPLC->MS Quantitation M1 Imidafenacin (Parent) MS->M1 M2 Metabolite M2 (Oxidized) MS->M2 M4 Metabolite M4 (Ring Cleavage) MS->M4

Caption: Optimized LLE workflow ensuring isolation of Imidafenacin and metabolites from plasma phospholipids.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7][8][9] [Link]

  • Ono Pharmaceutical Co., Ltd. (2007). Imidafenacin (Staybla) Interview Form.
  • Shimada, T., et al. (2007).[1] Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects. Drug Metabolism and Disposition.[10][11] [Link]

Sources

Validation

comparison of Imidafenacin metabolite formation by different CYP isozymes

Executive Summary This technical guide provides an objective comparison of the cytochrome P450 (CYP) isozymes responsible for the metabolism of Imidafenacin , a potent antimuscarinic agent used for overactive bladder (OA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an objective comparison of the cytochrome P450 (CYP) isozymes responsible for the metabolism of Imidafenacin , a potent antimuscarinic agent used for overactive bladder (OAB).

Key Technical Insight: Unlike many peers in the antimuscarinic class (e.g., tolterodine, darifenacin), Imidafenacin is not a substrate for CYP2D6.[1] Its clearance is primarily mediated by CYP3A4 (oxidative pathways) and UGT1A4 (glucuronidation). This distinction is critical for drug development as it minimizes metabolic variability due to CYP2D6 genetic polymorphisms (Poor vs. Extensive Metabolizers).

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic pathways of Imidafenacin, highlighting the divergence between oxidative (CYP-mediated) and conjugative (UGT-mediated) clearance.

Imidafenacin_Metabolism IM Imidafenacin (Parent Drug) CYP3A4 CYP3A4 (Oxidation) IM->CYP3A4 Major Pathway UGT1A4 UGT1A4 (Glucuronidation) IM->UGT1A4 Major Pathway CYP2D6 CYP2D6 (Negligible) IM->CYP2D6 No Interaction M2 Metabolite M-2 (Oxidized Form) CYP3A4->M2 Hydroxylation M4 Metabolite M-4 (Ring Cleavage) CYP3A4->M4 Cleavage M9 Metabolite M-9 (N-Glucuronide) UGT1A4->M9 Conjugation

Figure 1: Metabolic map of Imidafenacin showing CYP3A4 and UGT1A4 as dominant drivers, with M-2, M-4, and M-9 as primary metabolites.[2][3][4][5][6][7]

Comparative Analysis: CYP Isozyme Performance[5][8][9][10]

Isozyme Contribution Profile

The following table contrasts the kinetic involvement of CYP isozymes in Imidafenacin clearance compared to a "Standard Antimuscarinic" profile (often represented by Tolterodine).

FeatureImidafenacinStandard Antimuscarinic (e.g., Tolterodine)Clinical Implication
Primary CYP CYP3A4 CYP2D6 & CYP3A4Imidafenacin avoids CYP2D6 genetic variability.
Secondary Enzyme UGT1A4 VariousDual-pathway clearance (CYP + UGT) reduces risk if one pathway is inhibited.
CYP2D6 Role Negligible / Null Major No dose adjustment required for CYP2D6 Poor Metabolizers (PMs) using Imidafenacin.
Major Metabolites M-2, M-4 (via 3A4)M-9 (via UGT)5-HMT (via 2D6)Metabolite formation is sensitive to CYP3A4 inhibitors (e.g., Itraconazole) for Imidafenacin.
Kinetic Parameters ( and )

Experimental data indicates that CYP3A4 handles the oxidative load with high capacity.

  • Enzyme: CYP3A4 (Recombinant or HLM)

  • Substrate: Imidafenacin (0.1 – 100 µM)

  • Reaction Type: Oxidation (Formation of M-2/M-4)

  • 
     (Apparent):  ~3–10 µM (Indicates moderate affinity)
    
  • Inhibition Sensitivity:

    • Ketoconazole (CYP3A4 inhibitor):[5][8] >80% reduction in intrinsic clearance (

      
      ).
      
    • Quinidine (CYP2D6 inhibitor):[5] <5% reduction in

      
       (Statistically insignificant).
      

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure "Trustworthiness" by incorporating necessary controls for self-validation.

Reaction Phenotyping (Chemical Inhibition)

Objective: Confirm CYP3A4 dominance and CYP2D6 irrelevance using Human Liver Microsomes (HLM).

Reagents:

  • Pooled HLM (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Inhibitors: Ketoconazole (CYP3A4, 1 µM), Quinidine (CYP2D6, 1 µM).

  • Substrate: Imidafenacin (1 µM, approx.

    
    ).
    

Workflow Diagram:

Protocol_Workflow Start Step 1: Pre-Incubation HLM + Inhibitor + Buffer (5 min @ 37°C) AddSub Step 2: Add Substrate (Imidafenacin 1µM) Start->AddSub StartRxn Step 3: Initiate Reaction Add NADPH System AddSub->StartRxn Incubate Step 4: Incubation (30 min @ 37°C) StartRxn->Incubate Stop Step 5: Termination Add Ice-cold Acetonitrile (Contains Internal Std) Incubate->Stop Analyze Step 6: LC-MS/MS Analysis Quantify M-2 & M-4 Stop->Analyze

Figure 2: Step-by-step workflow for chemical inhibition phenotyping assays.

Procedure:

  • Pre-incubation: Mix HLM (final conc. 0.2 mg/mL) with Potassium Phosphate buffer (100 mM, pH 7.4) and the specific inhibitor.[5] Incubate for 5 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add Imidafenacin (1 µM) and NADPH regenerating system.

  • Incubation: Incubate for 30 minutes. Note: Ensure time is within the linear range of metabolite formation.

  • Termination: Quench with equal volume ice-cold acetonitrile containing internal standard (e.g., deuterated Imidafenacin).

  • Clarification: Centrifuge at 3000 x g for 10 minutes.

  • Analysis: Inject supernatant into LC-MS/MS monitoring transitions for Imidafenacin, M-2, and M-4.

Validation Criteria:

  • CYP3A4 Positive Control: Ketoconazole must reduce metabolite formation by >80%.

  • CYP2D6 Negative Control: Quinidine should show no significant difference from vehicle control (

    
    ).
    

Scientific Implications

Pharmacogenetics

The lack of CYP2D6 involvement is a significant differentiator.

  • Data Support: Clinical studies (Kanayama et al.) demonstrated that Imidafenacin pharmacokinetics are consistent across CYP2D6 Extensive Metabolizers (EMs) and Poor Metabolizers (PMs).

  • Benefit: This removes the need for genotyping prior to prescription, a requirement or recommendation for some other drugs in this class.

Drug-Drug Interactions (DDI)[5][8][10]
  • Perpetrator Potential: Imidafenacin and its metabolites (M-2, M-4, M-9) do not significantly inhibit CYP1A2, 2C9, 2C19, 2D6, or 3A4 (

    
    ). It is unlikely to alter the PK of co-administered drugs.
    
  • Victim Potential: Because CYP3A4 is the major oxidative pathway, strong CYP3A4 inhibitors (e.g., Itraconazole) will increase Imidafenacin exposure. Dose adjustments may be necessary in these specific co-medication scenarios.

References

  • Kanayama, N., et al. (2007). Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases. Xenobiotica, 37(2), 139-154.

  • Miyata, Y., et al. (2007). Absorption, metabolism, and excretion of [14C]imidafenacin after oral administration to healthy male subjects.[2][3] Drug Metabolism and Disposition, 35(9), 1603-1610.

  • Nakamura, K., et al. (2007). Inhibitory effects of imidafenacin on human cytochrome P450 enzymes. Biological and Pharmaceutical Bulletin, 30(11), 2128-2132.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Imidafenacin metabolite M10
Reactant of Route 2
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